(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
Description
Properties
IUPAC Name |
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453444 | |
| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-19-0 | |
| Record name | 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119193-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine mechanism of action
An In-depth Technical Guide on the Mechanism of Action of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a novel pharmacophore that is the foundation for a class of pure opioid receptor antagonists.[1] Unlike traditional opioid antagonists that rely on N-allyl or N-cyclopropylmethyl substituents, the antagonist properties of this class are conferred by the specific stereochemistry of the trans-3,4-dimethyl groups and the equatorial orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[2][3] This core structure has been pivotal in the development of various therapeutic agents, including nonselective antagonists for obesity, peripherally selective antagonists like alvimopan for gastrointestinal disorders, and highly selective κ-opioid receptor (KOR) antagonists such as JDTic for treating depression, anxiety, and substance abuse.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of the parent compound, this compound, detailing its receptor binding profile, functional antagonism, and the downstream signaling pathways it modulates.
Core Mechanism of Action: Opioid Receptor Antagonism
This compound and its N-substituted derivatives function as competitive antagonists at opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation by endogenous or exogenous agonists typically leads to the coupling of inhibitory G-proteins (Gi/o).[2][5] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[5][6]
As an antagonist, this compound binds to the opioid receptors but does not induce the conformational change necessary for G-protein activation.[7] Consequently, it blocks the binding of agonist ligands and prevents the initiation of the downstream signaling cascade. The (3R,4R) stereoisomer consistently demonstrates higher potency as an opioid antagonist compared to its (3S,4S) counterpart.[1][2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound and its key derivatives at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound/Derivative | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| RTI-5989-1 (N-phenylpropyl analog) | 0.74 | 322 | 122 | [1] |
| JDTic | 3.73 | 301 | 0.32 | [1] |
| Compound 5l | 0.2 | 6.4 | 12.7 | [1] |
Table 2: Functional Antagonist Potency (Kb/Ke/IC50, nM) of this compound Derivatives
| Compound/Derivative | Assay | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference |
| LY255582 | [35S]GTPγS (Kb) | 0.04 | 1.2 | 0.3 | [1] |
| LY255582 ((3R,4R)-isomer) | Cloned human µ-opioid receptor assay (IC50) | 1.9 | Not Reported | Not Reported | [2][8] |
| JDTic | [35S]GTPγS (Ki) | - | >16600 (delta/kappa ratio) | 0.006 | [4][9] |
| N-phenylpropyl analog (4b) | [35S]GTPγS (Ke) | 0.88 | 13.4 | 4.09 | [10][11] |
| N-methyl analog (8a) | [35S]GTPγS (Ke) | 508 | No antagonism | 194 | [10][11] |
Detailed Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors expressed in cell membranes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and subsequently calculate its binding affinity (Ki).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ-opioid receptor.
-
Radioligand: A selective radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]naltrindole for DOR, or [3H]U-69,593 for KOR).
-
Test Compound: this compound or its derivatives.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration optimized for the assay (typically 10-20 µg per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand solution, and membrane suspension.
-
Competition: Serial dilutions of the test compound, radioligand solution, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay for Opioid Antagonists
This assay measures the ability of a compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, providing a measure of the compound's functional antagonist potency (Kb or Ke).
Objective: To determine the functional antagonist potency of the test compound by measuring its ability to inhibit agonist-induced G-protein activation.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ-opioid receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A selective opioid receptor agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR).
-
Test Compound (Antagonist): this compound or its derivatives.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and saponin.
-
GDP: Guanosine diphosphate, to enhance the agonist-stimulated signal.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation: Thaw cell membranes on ice. Prepare stock solutions of the agonist, antagonist, GDP, and [35S]GTPγS in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Varying concentrations of the antagonist (test compound).
-
A fixed concentration of the agonist (typically its EC80 concentration).
-
Membrane suspension.
-
GDP solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist and agonist to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the G-protein activation reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration.
-
Determine the IC50 of the antagonist from the resulting inhibition curve.
-
Calculate the antagonist dissociation constant (Kb or Ke) using the Cheng-Prusoff equation modified for functional antagonism.
-
Signaling Pathways and Visualizations
This compound, as a competitive antagonist, blocks the canonical signaling pathways of µ, δ, and κ opioid receptors. These receptors primarily couple to inhibitory G-proteins (Gi/o). The antagonism by this compound prevents the agonist-induced dissociation of the Gαi/o and Gβγ subunits, thereby inhibiting downstream effector modulation.
Figure 1: General mechanism of opioid receptor antagonism.
Downstream Effects of Antagonism:
-
Adenylyl Cyclase Pathway: By preventing the inhibition of adenylyl cyclase by Gαi/o, the antagonist allows for the continued conversion of ATP to cAMP. This maintains baseline levels of cAMP-dependent protein kinase (PKA) activity.
-
Ion Channel Modulation: The antagonism blocks the Gβγ-mediated activation of GIRK channels and the inhibition of voltage-gated calcium channels. This prevents the hyperpolarization of the neuronal membrane and the reduction in neurotransmitter release that would typically be induced by an opioid agonist.
Figure 2: Workflow for in vitro pharmacological characterization.
Conclusion
The this compound core structure is a validated pharmacophore for the generation of pure opioid receptor antagonists. Its mechanism of action is centered on competitive binding to µ, δ, and κ opioid receptors, thereby preventing agonist-mediated activation of Gi/o protein signaling pathways. The stereospecificity of the 3R,4R configuration is critical for its potent antagonist activity. The versatility of this scaffold has allowed for the development of N-substituted derivatives with tailored selectivity profiles, leading to clinically significant therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds will continue to inform the design of novel antagonists with improved pharmacological properties for a range of clinical applications.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 4. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Opioid Receptors: Overview [jove.com]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Pharmacological Profile of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine and its Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, a core scaffold for a class of potent opioid receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's receptor binding affinity, functional activity, and in vivo effects, alongside detailed experimental methodologies.
Introduction
The this compound scaffold is a novel pharmacophore that has been instrumental in the development of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists that often possess an N-allyl or N-cyclopropylmethyl substituent, the antagonist properties of this class are conferred by the specific stereochemistry of the 3- and 4-methyl groups and the equatorial orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[3] This unique structural feature has led to the discovery of several significant compounds with diverse therapeutic potential, from managing obesity to treating substance abuse disorders.[2]
Receptor Binding Affinity
The affinity of this compound and its N-substituted derivatives for opioid receptors has been extensively characterized through radioligand binding assays. The (3R,4R) stereoisomer consistently demonstrates higher potency compared to its (3S,4S) counterpart.[1][4] The nature of the N-substituent plays a crucial role in modulating binding affinity and selectivity.[1]
| Compound | Receptor | Ki (nM) | Radioligand Used | Brain Region/Cell Line | Reference |
| [(+)-3R,4R]-3c | μ | 0.2 | [3H]Naloxone | Animal brain tissue | |
| κ | 3.29 | [3H]EKC | Animal brain tissue | [1] | |
| δ | 10.27 | [3H]DADLE | Animal brain tissue | [1] | |
| LY255582 ((3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine) | μ | 0.41 | [3H]Naloxone | Animal brain tissue | [1] |
| κ | 2.0 | [3H]EKC | Animal brain tissue | [1] | |
| δ | 5.2 | [3H]DADLE | Animal brain tissue | [1] | |
| JDTic ((3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) | κ | 0.3 | Not Specified | Cloned opioid receptors | [5] |
| μ | 3.73 | [3H]DAMGO | Rat brain | [1] | |
| δ | 301 | [3H]DADLE | Rat brain | [1] |
In Vitro Functional Activity
Functional assays confirm that compounds based on the this compound scaffold are pure opioid receptor antagonists.[4] The [35S]GTPγS binding assay is a key method used to determine the functional activity of these compounds at G-protein coupled opioid receptors.
| Compound | Assay | Receptor | Potency (Ke/IC50, nM) | Efficacy | Reference |
| JDTic | [35S]GTPγS | κ | 0.006 (Ki) | Antagonist | [5][6] |
| N-phenylpropyl derivative (4b) | [35S]GTPγS | μ | 0.88 | Antagonist | [4] |
| δ | 13.4 | Antagonist | [4] | ||
| κ | 4.09 | Antagonist | [4] | ||
| 4b bioisostere (4b) | [35S]GTPγS | μ | 1.9 | Antagonist | [1] |
In Vivo Pharmacological Effects
In vivo studies have primarily focused on the antagonist effects on analgesia and food consumption. These studies highlight the potential therapeutic applications of this class of compounds.
| Compound | Animal Model | Assay | Effect | Dose (mg/kg, s.c.) | Reference |
| [(+)-3R,4R]-3c | Mouse | Writhing Assay | Antagonism of morphine-induced analgesia (μ) | 0.03 (AD50) | [1] |
| Antagonism of U50,488-induced analgesia (κ) | 0.25 (AD50) | [1] | |||
| Rat | Diuresis Assay | Antagonism of bremazocine-induced urination (κ) | 1.18 (ED50) | [1] | |
| Obese Zucker Rat | Feeding Inhibition | 20% reduction in food consumption | 0.11 (ED50) | [1] | |
| LY255582 | Mouse | Writhing Assay | Antagonism of morphine-induced analgesia (μ) | 0.015 (AD50) | [1] |
| Antagonism of U50,488-induced analgesia (κ) | 0.05 (AD50) | [1] | |||
| Rat | Diuresis Assay | Antagonism of bremazocine-induced urination (κ) | 0.38 (ED50) | [1] | |
| Obese Zucker Rat | Feeding Inhibition | 20% reduction in food consumption | 0.04 (ED50) | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of test compounds to opioid receptors using radiolabeled ligands.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat for μ and δ, guinea pig for κ receptors) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1] The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DADLE for δ, or [3H]U69,593 for κ receptors) and various concentrations of the unlabeled test compound.[1] Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Methodology:
-
Membrane Preparation: Cell membranes from cells stably expressing the human opioid receptor of interest are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, a known opioid receptor agonist (to stimulate binding), and varying concentrations of the test antagonist compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined. The equilibrium dissociation constant (Ke) of the antagonist is then calculated.
Signaling Pathways
The this compound derivatives act as antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). They block the intracellular signaling cascade typically initiated by an agonist.
As antagonists, these compounds bind to the opioid receptor but do not induce the conformational change necessary for G-protein activation. This prevents the downstream effects of agonist binding, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
Conclusion
The this compound scaffold represents a significant advancement in the field of opioid pharmacology. The compounds derived from this core structure are potent and pure opioid receptor antagonists, with the (3R,4R) stereoisomer being crucial for high-affinity binding and antagonist activity. The versatility of the N-substituent allows for the fine-tuning of receptor selectivity and pharmacokinetic properties, leading to the development of compounds with potential applications in a range of therapeutic areas. This guide provides a comprehensive overview of the pharmacological profile of this important class of molecules, offering valuable data and methodologies for researchers in drug discovery and development.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]
- 3. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Structure-activity relationship of dimethyl-hydroxyphenyl-piperidine analogs
An In-depth Technical Guide on the Structure-Activity Relationship of Dimethyl-hydroxyphenyl-piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a significant class of compounds, primarily recognized for their potent and diverse activities at opioid receptors. Initially discovered as pure opioid receptor antagonists, subsequent medicinal chemistry efforts have elucidated a rich structure-activity relationship (SAR), leading to the development of selective ligands with therapeutic potential for various conditions, including obesity, postoperative ileus, depression, and substance abuse disorders.[1][2] This technical guide provides a comprehensive overview of the SAR of this fascinating class of molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
The core structure of these analogs is N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. The N-methyl analog, LY99335, was one of the first in this series to be identified as a pure opioid antagonist, a surprising finding at the time, as N-methyl substitution in opioid ligands was typically associated with agonist activity.[1] This discovery paved the way for extensive exploration of how modifications to this scaffold influence its interaction with opioid receptors.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of dimethyl-hydroxyphenyl-piperidine analogs is highly dependent on the nature of the substituents at various positions of the molecule. The key areas of modification include the piperidine nitrogen (N1), the methyl groups at the C3 and C4 positions, and the 4-phenyl group.
The N-Substituent: A Key Determinant of Affinity and Selectivity
Unlike traditional opioid antagonists like naloxone, where antagonist activity is conferred by N-allyl or N-cyclopropylmethyl groups, all N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including the N-methyl analog, act as pure opioid receptor antagonists.[3] The size and nature of the N-substituent play a crucial role in modulating the affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Small Alkyl Groups: The parent N-methyl analog (LY99335) is a pure antagonist but with relatively modest potency.[1]
-
Larger N-Substituents: The introduction of larger, more complex substituents on the nitrogen atom has led to the discovery of highly potent and selective antagonists. A prime example is JDTic, which incorporates a tetrahydroisoquinoline carboxamide moiety. This modification results in a compound with exceptionally high affinity and selectivity for the κ-opioid receptor.[4] JDTic has demonstrated kappa Ki values in the sub-nanomolar range (0.3 nM) and potent kappa antagonism (Ki = 0.006 nM in a functional assay), with high selectivity over µ and δ receptors.[4]
The trans-3,4-Dimethyl Groups: Impact on Selectivity
The stereochemistry and presence of the methyl groups at the C3 and C4 positions of the piperidine ring are important for conferring selectivity.
-
The trans configuration of the 3,4-dimethyl groups is a common feature of the most potent compounds in this class.
-
Removal of these dimethyl groups can lead to a shift in the selectivity profile. For instance, comparing JDTic to its analog AT-076 (which lacks the 3,4-dimethyl groups) revealed a significant increase in affinity for the Nociceptin/Orphanin FQ (NOP) receptor, suggesting that these methyl groups can influence selectivity among the different opioid receptor subtypes.[5]
The 4-(3-hydroxyphenyl) Group: Essential for Opioid Receptor Binding
The 3-hydroxyphenyl group at the C4 position is a critical pharmacophore for opioid receptor interaction, mimicking the phenolic moiety of tyrosine, an endogenous opioid peptide.
-
Phenolic Hydroxyl Group: The presence of the hydroxyl group on the aromatic ring significantly increases the potency of these compounds as opioid receptor ligands.[1]
-
Bioisosteric Replacements: The phenolic hydroxyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors. For example, a carboxamide group has been shown to be a good bioisostere for the phenolic group, maintaining high affinity for the µ-opioid receptor.[1]
Quantitative Data on Dimethyl-hydroxyphenyl-piperidine Analogs
The following tables summarize the binding affinities and functional potencies of key dimethyl-hydroxyphenyl-piperidine analogs at cloned human opioid receptors.
Table 1: Binding Affinities (Ki, nM) of Selected Analogs at Opioid Receptors
| Compound | N-Substituent | Receptor | Ki (nM) | Reference |
| JDTic | (3R)-7-hydroxy-N-((1S)-1-[...]-propyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | κ | 0.3 | [4] |
| (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analog (2c) | N-phenylpropyl | µ | 0.88 | [3] |
| δ | 13.4 | [3] | ||
| κ | 4.09 | [3] | ||
| 4b | H | µ | High Affinity | [1] |
Note: "High Affinity" is mentioned in the text without a specific numerical value.
Table 2: Functional Antagonist Potencies (Ke or IC50, nM) in [35S]GTPγS Assays
| Compound | Receptor | Potency (nM) | Assay Type | Reference |
| JDTic | κ | 0.006 | Ki | [4] |
| 4b | µ | 1.9 | IC50 | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key in vitro and in vivo assays used in the study of dimethyl-hydroxyphenyl-piperidine analogs.
Opioid Receptor Binding Assay (Competitive Radioligand)
This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
-
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibitory constant (Ki).
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for µ, [3H]-DPDPE for δ, [3H]-U69,593 for κ).
-
Test Compound: The dimethyl-hydroxyphenyl-piperidine analog of interest.
-
Non-specific Binding Control: A non-selective opioid receptor antagonist at a high concentration (e.g., 10 µM Naloxone).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[6]
-
Scintillation Counter: For measuring radioactivity.[6]
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to determine the IC50 value from the competition curve.[6]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by monitoring its effect on G-protein activation.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like an opioid receptor stimulates the binding of [35S]GTPγS to the Gα subunit. Antagonists block this agonist-stimulated binding.
-
Procedure: The assay is typically performed by incubating cell membranes expressing the opioid receptor of interest with a selective agonist (e.g., DAMGO for µ, DPDPE for δ, U69,593 for κ) in the presence and absence of the test compound, along with [35S]GTPγS.[3] The amount of bound [35S]GTPγS is then quantified.
-
Data Interpretation: A decrease in agonist-stimulated [35S]GTPγS binding in the presence of the test compound indicates antagonist activity. The potency of the antagonist is determined by its IC50 or Ke value.
In Vivo Analgesic Activity Assay (Rat Tail-Flick Test)
This is a standard method to assess the analgesic efficacy of novel compounds.[7]
-
Animals: Male Wistar rats (180-220g) are typically used.[7]
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before testing.[7]
-
Drug Administration: The test compound is administered, often intravenously (i.v.) or subcutaneously (s.c.). A control group receives the vehicle only.[7]
-
Tail Withdrawal Test: The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).[7] The latency time for the rat to withdraw its tail is recorded. A cut-off time is established to prevent tissue damage.[7]
-
Measurements: Measurements are taken at various time points after drug administration to determine the onset and duration of the analgesic effect.[7]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Opioid Receptor Signaling Pathway.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Opioid Receptor Binding Affinity of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
This technical guide provides a comprehensive overview of the opioid receptor binding affinity of the core chemical structure, (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Core Compound Overview
This compound serves as a crucial pharmacophore for a class of potent opioid receptor antagonists.[1] The trans-3,4-dimethyl stereochemistry, particularly the (3R,4R) configuration, has been shown to be generally more potent than the (3S,4S) isomer in receptor binding and antagonist activity.[1] This core structure has been the foundation for the development of various N-substituted derivatives to modulate affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2]
Opioid Receptor Binding Affinity Data
The binding affinity of this compound derivatives is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity.
N-Substituted this compound Derivatives
The following table summarizes the binding affinities (Ki in nM) of various N-substituted derivatives at cloned human µ, κ, and δ opioid receptors.
| Compound | N-Substituent | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) | Reference |
| 5l | -(CH₂)₂-CH(OH)-Cyclohexyl (S-isomer at CH(OH)) | 0.2 | 12.7 | 6.4 | [1] |
| LY255582 | -(CH₂)₂-CH(OH)-Cyclohexyl (S-isomer at CH(OH)) | 0.04 | 0.3 | 1.2 | [1] |
| JDTic (10) | (3R)-7-hydroxy-N-((1S)-1-[...]-propyl)-...-carboxamide | - | 0.3 | >16600 | [3] |
Note: The core structure for the compounds in the table is this compound.
Comparison of Stereoisomers
The stereochemistry at the 3 and 4 positions of the piperidine ring significantly influences the binding affinity. The (3R,4R) isomers generally exhibit higher potency.
| Compound Isomers | N-Substituent | µ Ki (nM) | κ Ki (nM) | Reference |
| (3R,4R)-3h | -(CH₂)₂-CO-Cyclohexyl | 0.29 | 4.8 | [1] |
| (3S,4S)-3h | -(CH₂)₂-CO-Cyclohexyl | 0.82 | 15.3 | [1] |
| (3R,4R)-3c | -(CH₂)₃-Cyclohexyl | 0.5 | 11.7 | [1] |
| (3S,4S)-3c | -(CH₂)₃-Cyclohexyl | 1.4 | 28.5 | [1] |
Experimental Protocols
The determination of opioid receptor binding affinity involves several key experimental procedures.
Radioligand Binding Assay
This is a common method to determine the affinity of a test compound for a receptor.
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, [³H]U-69,593 for κ receptors).[4]
-
Test compound (e.g., a derivative of this compound).
-
Non-specific binding control (e.g., Naloxone at a high concentration).[5]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer.[5]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.[5]
-
Total Binding: Contains assay buffer, radioligand, and membrane suspension.[5]
-
Non-specific Binding: Contains assay buffer, radioligand, non-specific binding control, and membrane suspension.[5]
-
Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[5]
-
-
Incubation: Incubate the plate for a specified time (e.g., 120 minutes at room temperature) to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[5]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.[5]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[5]
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.[5]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist or antagonist activity of a compound by quantifying its effect on G-protein activation.
Objective: To determine the functional activity (agonist or antagonist) of a test compound at G-protein coupled opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound.
-
Known agonist and antagonist for control.
-
Assay buffer.
Procedure:
-
Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of the test compound.
-
Incubation: Incubate the membranes with GDP, the test compound, and a known agonist (for antagonist testing) or buffer (for agonist testing).
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Termination and Filtration: Stop the reaction and filter the mixture through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis:
-
For Agonists: Plot [³⁵S]GTPγS binding against the log of the test compound concentration to determine EC50 and Emax.
-
For Antagonists: Plot the response to a fixed concentration of agonist against the log of the test compound concentration to determine the Kb (antagonist dissociation constant).[1]
-
Signaling Pathways and Experimental Workflows
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through G-protein dependent and β-arrestin dependent pathways.[7][8]
G-Protein Signaling Pathway
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (Gi/o).[9] This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.[9]
Caption: Canonical G-protein signaling pathway for opioid receptors.
β-Arrestin Signaling Pathway
Agonist binding also leads to the phosphorylation of the opioid receptor by G-protein-coupled receptor kinases (GRKs).[7] This phosphorylated receptor then recruits β-arrestin, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades.[7][10]
Caption: β-Arrestin mediated signaling and receptor regulation pathway.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a novel compound follows a structured workflow from compound preparation to data analysis.
Caption: Workflow for opioid receptor binding affinity determination.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Opioid Receptors: Overview [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a novel class of opioid receptor antagonists. This document details the pivotal structure-activity relationship (SAR) studies, key experimental methodologies, and the evolution of this chemical series from initial discovery to the development of clinically significant compounds.
Discovery and History: A Paradigm Shift in Opioid Pharmacology
The story of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines begins in the late 1970s with a surprising discovery by Zimmerman and coworkers. They reported that N-methyl-trans-3,4-dimethyl-4-phenylpiperidine was a pure opioid receptor antagonist. This was a groundbreaking finding because, at the time, it was a well-established principle in opioid pharmacology that an N-methyl substituent conferred agonist properties to a molecule. The antagonist effects were typically associated with larger N-substituents like N-allyl or N-cyclopropylmethyl.
Subsequent research demonstrated that the introduction of a hydroxyl group at the meta-position of the 4-phenyl ring significantly enhanced the antagonist potency.[1] This led to the development of the core pharmacophore: the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold.[1][2] The pure opioid antagonist activity of this class of compounds is a direct consequence of the substitution at the 3-position of the piperidine ring, rather than the nature of the nitrogen substituent.[2]
Extensive SAR studies revealed that the trans stereochemistry of the 3- and 4-methyl groups is crucial for pure antagonist activity.[2] The (3R,4R)-isomers were generally found to be more potent antagonists than their (3S,4S)-counterparts.[1][2] Any minor alterations to this core structure, such as a cis-dimethyl configuration or the replacement of the 4-methyl group with a larger alkyl group, often resulted in compounds with mixed agonist-antagonist profiles.[2]
This novel pharmacophore served as a lead structure for the development of several important opioid receptor antagonists, including nonselective antagonists for potential use in treating obesity (e.g., LY255582), peripherally selective antagonists for gastrointestinal disorders (e.g., Alvimopan), and potent and selective kappa opioid receptor antagonists for potential therapeutic applications in depression, anxiety, and substance abuse (e.g., JDTic).[1]
Logical Flow of Discovery and Development
References
The Crucial Role of Stereochemistry in the Opioid Receptor Activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has emerged as a significant pharmacophore in the development of potent and selective opioid receptor modulators. The spatial arrangement of the methyl groups at the 3 and 4 positions of the piperidine ring profoundly influences the affinity and functional activity of these compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide provides a comprehensive overview of the stereochemistry-activity relationships, detailed experimental protocols for assessing opioid receptor activity, and visualizations of the underlying signaling pathways.
Stereoisomer-Specific Opioid Receptor Activity
The orientation of the two methyl groups on the piperidine ring gives rise to different stereoisomers, primarily the trans and cis diastereomers. Within the trans configuration, two enantiomers exist: (3R,4R) and (3S,4S). Research has consistently demonstrated that the stereochemistry at these positions is a critical determinant of opioid receptor binding and functional efficacy, with the trans isomers generally exhibiting higher potency than their cis counterparts.
Quantitative Analysis of Stereoisomer Activity
The following tables summarize the binding affinities (Ki) and functional activities (antagonist activity, Ke, or agonist activity, ED50/EC50) of various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine stereoisomers at the three main opioid receptors. The data highlights the superior potency of the (3R,4R)-isomers in many cases.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Stereoisomers
| Compound/Stereoisomer | N-Substituent | Mu (µ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | Reference |
| LY255582 ((3R,4R)-isomer) | (S)-3-hydroxy-3-cyclohexylpropyl | 0.2 | 6.4 | 12.7 | [1] |
| JDTic ((3R,4R)-isomer) | See Ref.[2] for structure | - | >16600 | 0.3 | [2] |
| Alvimopan ((3R,4R)-isomer) | See Ref.[1] for structure | 0.77 | 4.4 | 40 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Opioid Receptor Antagonist Activity (Ke or Kb, nM) of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Stereoisomers
| Compound/Stereoisomer | N-Substituent | Mu (µ) Ke/Kb (nM) | Delta (δ) Ke/Kb (nM) | Kappa (κ) Ke/Kb (nM) | Reference |
| LY255582 ((3R,4R)-isomer) | (S)-3-hydroxy-3-cyclohexylpropyl | 0.04 | 2.8 | 0.3 | [1] |
| Compound 2a (trans-racemate) | Methyl | 29.3 | 681 | 134 | [3][4] |
| Compound 4b (trans-racemate) | Phenylpropyl | 0.88 | 13.4 | 4.09 | [3][4] |
| JDTic ((3R,4R)-isomer) | See Ref.[2] for structure | 570 (ratio to κ) | >16600 (ratio to κ) | 0.006 | [2] |
Note: Lower Ke/Kb values indicate more potent antagonist activity.
Table 3: Functional Opioid Receptor Agonist Activity (ED50, nM and Emax, %) of a related cis-isomer
| Compound/Stereoisomer | N-Substituent | Receptor | ED50 (nM) | Emax (%) | Reference |
| Compound 6a (cis-isomer) | Methyl | Delta (δ) | 8300 | 64 | [3][4] |
Note: This highlights that minor structural changes, such as stereochemistry, can switch a compound from an antagonist to a weak agonist at a specific receptor.
Core Experimental Protocols
The characterization of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines relies on a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the opioid receptor.
1. Materials:
- Receptor Source: Cell membranes from stable cell lines expressing the recombinant human mu, delta, or kappa opioid receptor.
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ, or a non-selective antagonist like [³H]diprenorphine).[5][6]
- Test Compound: The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine stereoisomer of interest.
- Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[5]
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]
- Filtration Apparatus: A cell harvester with glass fiber filters.[5]
- Scintillation Counter. [5]
2. Procedure:
- Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.[5]
- Assay Setup (in a 96-well plate):
- Total Binding: Assay buffer, radioligand, and membrane suspension.[5]
- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[5]
- Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[5]
- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[5][7]
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]
- Washing: Wash the filters multiple times with ice-cold assay buffer.[5]
- Scintillation Counting: Measure the radioactivity retained on the filters.[5]
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G proteins, a key step in opioid receptor signaling, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8] It can determine whether a compound is an agonist, antagonist, or inverse agonist.[8]
1. Materials:
- Receptor Source: Cell membranes expressing the opioid receptor of interest.
- [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.
- GDP: Guanosine diphosphate, to facilitate the exchange reaction.
- Test Compound and Agonist/Antagonist Controls.
- Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, EGTA, and NaCl.[9]
2. Procedure:
- Incubation: Incubate the cell membranes with the test compound (and a known agonist if testing for antagonism), GDP, and [³⁵S]GTPγS in the assay buffer. The incubation is typically carried out at 30°C for 60 minutes.[9]
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, similar to the radioligand binding assay.
- Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified.
3. Data Analysis:
- Agonist Activity: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. Data is plotted to determine EC50 and Emax values.
- Antagonist Activity: A decrease in the [³⁵S]GTPγS binding stimulated by a known agonist indicates antagonist activity. The IC50 is determined, from which the equilibrium dissociation constant (Ke or Kb) can be calculated.
cAMP Inhibition Assay for Functional Activity
Opioid receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11]
1. Materials:
- Cell Line: A cell line stably expressing the opioid receptor of interest and a reporter system for cAMP levels (e.g., using HTRF or BRET).
- Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
- Test Compound and Agonist/Antagonist Controls.
- cAMP Detection Reagents.
2. Procedure:
- Cell Plating: Plate the cells in a 96-well plate.
- Compound Incubation: Incubate the cells with the test compound.
- Stimulation: Add forskolin to stimulate cAMP production.
- Detection: Add the cAMP detection reagents and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
3. Data Analysis:
- The signal is inversely proportional to the intracellular cAMP concentration.
- Agonist Activity: A decrease in the forskolin-stimulated cAMP signal indicates agonist activity.
- Antagonist Activity: The ability of the test compound to reverse the inhibition of cAMP production by a known agonist indicates antagonist activity. IC50 values are determined from the dose-response curves.
Visualizing Opioid Receptor Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand-binding studies [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
In Vitro Characterization of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a core chemical scaffold that has been instrumental in the development of potent and selective opioid receptor antagonists. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its receptor binding affinity and functional antagonism at the mu (µ), kappa (κ), and delta (δ) opioid receptors. Detailed experimental protocols for key assays and a summary of its interaction with opioid receptor signaling pathways are presented to support further research and drug development efforts.
Introduction
The this compound scaffold is a key pharmacophore for a class of pure opioid receptor antagonists.[1] Unlike traditional opioid antagonists that often possess an N-allyl or N-cyclopropylmethyl substituent, the antagonist properties of this class are conferred by the specific stereochemistry of the 3,4-dimethyl groups and the orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[2] The (3R,4R)-isomer, in particular, has been shown to exhibit greater potency compared to its (3S,4S)-enantiomer.[1] This guide focuses on the in vitro methodologies used to characterize the pharmacological profile of this important compound.
Receptor Binding Affinity
The binding affinity of this compound and its derivatives for the µ, κ, and δ opioid receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.
Table 1: Representative Opioid Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound/Derivative | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| JDTic* | 3.73 | 0.32 | 301 | [1] |
| LY255582** | ~0.74 | - | - | [2] |
*JDTic is (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.[3] **LY255582 is (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine.[1] Note: Specific Ki values for the parent compound are not readily available in the provided search results, hence derivatives are presented.
Functional Antagonist Activity
The functional activity of this compound as an opioid receptor antagonist is commonly assessed using [³⁵S]GTPγS binding assays. This assay measures the extent to which the compound inhibits G-protein activation stimulated by an opioid agonist.
Table 2: Functional Antagonist Potency of this compound Derivatives
| Compound/Derivative | Assay | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Reference |
| JDTic* | [³⁵S]GTPγS | Ke = 0.006 nM (mu/kappa ratio = 570) | - | (delta/kappa ratio > 16600) | [3] |
| N-phenylpropyl derivative | [³⁵S]GTPγS | Ke = 0.88 nM | Ke = 4.09 nM | Ke = 13.4 nM | [4] |
*JDTic is (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.[3]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for µ, κ, and δ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligands: [³H]DAMGO (for µ), [³H]U-69,593 (for κ), [³H]Naltrindole (for δ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound solutions at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional antagonist potency (Ke) of the test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Opioid agonist (e.g., DAMGO for µ).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[7]
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
-
Test compound solutions at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, the test compound (or buffer), and an opioid agonist to stimulate G-protein activation.
-
Incubation: Pre-incubate the plate at 30°C for 15-30 minutes.[8]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction and incubate for an additional 60 minutes at 30°C.[7]
-
Filtration and Detection: Terminate the reaction by rapid filtration and measure radioactivity as described above.[7]
-
Data Analysis:
-
Determine the net agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀ value.
-
For antagonist potency (Ke), perform a Schild analysis by generating agonist dose-response curves in the presence of varying concentrations of the antagonist. The Ke can be calculated from the equation: Ke = [Antagonist] / (Dose Ratio - 1).[7]
-
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
Caption: Opioid Antagonist Signaling Pathway.
In the presence of an opioid agonist, the receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][10] this compound, as a competitive antagonist, binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents agonists from binding and initiating these downstream signaling events.
Caption: In Vitro Characterization Workflow.
Conclusion
The in vitro characterization of this compound through radioligand binding and functional assays confirms its role as a potent opioid receptor antagonist. The methodologies and data presented in this guide provide a framework for the continued investigation of this and related compounds. A thorough understanding of its in vitro pharmacological profile is essential for its potential development as a therapeutic agent and as a tool for probing the complexities of the opioid system. agent and as a tool for probing the complexities of the opioid system.
References
- 1. benchchem.com [benchchem.com]
- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand-binding studies [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: A Core Scaffold for Potent and Selective Kappa Opioid Receptor Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The kappa opioid receptor (KOR) system is a critical modulator of mood, stress, pain, and reward, making it a prime target for therapeutic intervention in conditions such as depression, anxiety, and substance use disorders. The trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a novel and highly significant pharmacophore in the development of pure opioid receptor antagonists. This guide focuses on the pharmacology of compounds derived from this core structure, with a primary emphasis on JDTic , a prototypical, highly potent, and selective KOR antagonist. JDTic's unique properties, including its high affinity, long duration of action, and oral activity, have established it as an invaluable tool for preclinical research and a foundational lead for drug development. This document provides a comprehensive overview of its pharmacological data, the experimental methodologies used for its characterization, and the key structural determinants of its activity.
Introduction: The Kappa Opioid System and the Rise of a Novel Antagonist
The endogenous opioid system, comprising receptors like the mu (μ), delta (δ), and kappa (κ), plays a pivotal role in central nervous system function. While mu-opioid receptor (MOR) agonists are potent analgesics, their use is hampered by high abuse liability and other adverse effects. The KOR system, primarily activated by the endogenous peptide dynorphin, is associated with dysphoria, stress, and negative affective states.[1][2] Consequently, antagonizing the KOR has emerged as a promising strategy for treating depression, anxiety, and addiction.[1][2]
Historically, KOR antagonists were derived from opiate structures. The discovery of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class marked a significant breakthrough, offering a novel, non-opiate chemical scaffold.[3] From this class, JDTic ((3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) was identified as the first derivative with exceptionally high potency and selectivity for the KOR.[4][5] Its unique pharmacological profile has made it a benchmark for KOR antagonist research.
Molecular Profile and Mechanism of Action
JDTic is a potent, selective, and competitive antagonist of the kappa opioid receptor.[4][6] Its mechanism involves binding to the KOR with high affinity, thereby preventing the binding and action of endogenous agonists like dynorphin or synthetic agonists such as U-50,488.[6][7] The crystal structure of the human KOR in complex with JDTic reveals that its binding is stabilized by extensive interactions within the receptor's orthosteric pocket.[6][8] A critical interaction involves a salt bridge between the protonated amines of JDTic and the side chain of residue Asp1383.32, anchoring the ligand in the binding cleft.[6][8] JDTic demonstrates profound selectivity for the KOR over MOR and DOR, a crucial attribute for minimizing off-target effects.[5][6]
Quantitative Pharmacological Data
The pharmacological profile of JDTic has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity of JDTic
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Selectivity Ratio (μ/κ) | Selectivity Ratio (δ/κ) | Reference |
|---|---|---|---|---|---|---|
| Kappa (κ) | [3H]U-69,593 | Cloned Human Receptors | 0.3 | - | - | [5] |
| Mu (μ) | [3H]DAMGO | Cloned Human Receptors | - | - | - | |
| Delta (δ) | [3H]DPDPE | Cloned Human Receptors | - | - | - | |
| NOP | [3H]N/OFQ | CHO Cell Membranes | 12 | - | - | [9][10] |
| NET | [3H]Nisoxetine | Human Transporter | 54 | - | - |[9][10] |
Table 2: In Vitro Functional Antagonist Potency of JDTic
| Assay Type | Receptor | Agonist | Preparation | Potency (Ki or Ke, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |
|---|---|---|---|---|---|---|---|
| [35S]GTPγS | Kappa (κ) | U-50,488 | Cloned Human Receptors | 0.006 | 570 | >16,600 | [5] |
| [35S]GTPγS | Mu (μ) | DAMGO | Cloned Human Receptors | 3.42 | - | - | [5] |
| [35S]GTPγS | Delta (δ) | DPDPE | Cloned Human Receptors | >100 | - | - |[5] |
An analog of JDTic demonstrated a Ke value of 0.03 nM at the kappa receptor with 100-fold and 793-fold selectivity over mu and delta receptors, respectively.[11]
Table 3: In Vivo Antagonist Activity of JDTic
| Animal Model | Assay | Agonist | Route of Administration | Potency (AD50) | Duration of Action | Reference |
|---|---|---|---|---|---|---|
| Mouse | Tail-flick | Enadoline | s.c. | 4.1 mg/kg | Up to 2 weeks | [4] |
| Mouse | Tail-flick | Enadoline | p.o. | 27.3 mg/kg | Up to 28 days | [4] |
| Rat | U-50,488-induced diuresis | U-50,488 | s.c. | More potent than nor-BNI | - | [4] |
| Squirrel Monkey | Shock Titration | U-50,488 | i.m. | Effective rightward shift | - |[4] |
Kappa Opioid Receptor Signaling
The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1][12] Agonist binding initiates a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][13] The Gβγ subunit can directly modulate ion channels, namely by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs).[7] This collective action leads to neuronal hyperpolarization and reduced neurotransmitter release, producing the characteristic effects of KOR activation. JDTic acts by blocking the initial receptor activation, thus preventing these downstream signaling events.
Key Experimental Methodologies
The characterization of JDTic and related compounds relies on a standardized set of in vitro and in vivo assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of JDTic for opioid receptors.
-
Principle: The assay measures the ability of a test compound (JDTic) to compete with a radiolabeled ligand (e.g., [3H]U-69,593 for KOR) for binding to receptors in a tissue or cell membrane preparation.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor subtype (e.g., from CHO cells or guinea pig brain) are prepared via homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (JDTic).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound as an agonist or antagonist at a GPCR.
-
Objective: To determine the functional potency (Ke) of JDTic as a KOR antagonist.
-
Principle: Agonist activation of a Gi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G proteins. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.
-
Protocol Outline:
-
Membrane Preparation: As described for the binding assay.
-
Incubation: Membranes are incubated with GDP, a KOR agonist (e.g., U-50,488), varying concentrations of the antagonist (JDTic), and [35S]GTPγS in an appropriate buffer.
-
Assay Termination & Separation: The reaction is stopped, and bound [35S]GTPγS is separated from unbound via filtration.
-
Quantification: Radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The ability of JDTic to produce a concentration-dependent rightward shift in the agonist's concentration-response curve is measured. The antagonist equilibrium dissociation constant (Ke) is calculated using the Schild equation.
-
In Vivo Mouse Tail-Flick Test
This is a classic test for assessing antinociceptive (analgesic) effects and their antagonism.
-
Objective: To evaluate the ability of JDTic to block the antinociceptive effects of a KOR agonist in vivo.
-
Principle: A noxious heat stimulus is applied to a mouse's tail, and the latency to a reflexive "flick" is measured. KOR agonists increase this latency, an effect that can be reversed by a KOR antagonist.
-
Protocol Outline:
-
Acclimation & Baseline: Mice are acclimated to the testing apparatus, and a baseline tail-flick latency is recorded.
-
Antagonist Administration: JDTic (or vehicle) is administered via the desired route (e.g., subcutaneous, oral) at a specified pretreatment time.
-
Agonist Administration: A selective KOR agonist (e.g., enadoline) is administered.
-
Testing: At the time of peak agonist effect, the tail-flick latency is measured again.
-
Data Analysis: The antagonist dose required to reduce the agonist's maximal possible effect by 50% (AD50) is calculated.
-
Structure-Activity Relationship (SAR) and Selectivity
The high potency and selectivity of JDTic are derived from specific structural features, often described by the "message-address" concept.[14]
-
The "Message" : The core (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is considered the "message."[3][14] The trans-dimethyl stereochemistry, specifically the (3R,4R) configuration, is crucial for conferring pure antagonist activity.[15][16] The equatorial orientation of the 3-hydroxyphenyl group is also vital for high-affinity binding.[15]
-
The "Address" : The complex N-substituent, which for JDTic is the (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline moiety linked via a (1S)-2-methylpropyl group, acts as the "address."[14] This portion of the molecule is responsible for directing the ligand specifically to the KOR and enhancing both binding affinity and selectivity over other opioid receptors.[3][11] Studies on JDTic analogues have shown that the rigid orientation of the isoquinoline group and the stereochemistry of the linker are key determinants of its potent KOR antagonism.[3]
Conclusion
The this compound scaffold is a cornerstone in modern KOR antagonist design. JDTic, the preeminent example from this class, stands out due to its sub-nanomolar potency, exceptional selectivity, and long-lasting in vivo activity. The detailed understanding of its pharmacology, binding mode, and structure-activity relationships provides a robust framework for the scientific community. It serves not only as an indispensable research tool for probing the function of the KOR system but also as a foundational blueprint for the rational design of next-generation therapeutics for mood and substance use disorders.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jdtic .com [jdtic.com]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Opioid Receptors: Overview [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters | PLOS One [journals.plos.org]
- 10. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]
Anorectic Activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anorectic activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. This class of compounds has demonstrated potent effects on food consumption, positioning them as significant candidates for the development of appetite suppressants. This document outlines the quantitative data from key studies, details the experimental protocols used to evaluate these compounds, and illustrates the underlying signaling pathways.
Core Findings: Opioid Antagonism as the Mechanism for Anorectic Activity
A series of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, with various nitrogen substituents, have been assessed for their impact on food consumption in obese Zucker rats.[1] These compounds exhibit notable potency as opioid antagonists and in curbing food intake.[1] The anorectic effect is primarily attributed to their antagonist activity at opioid receptors, particularly the mu (μ) and kappa (κ) receptors.
The stereochemistry of these molecules is a critical determinant of their opioid receptor activity. The trans-3,4-dimethyl configuration is essential for pure antagonist activity.[2] Specifically, the (3R,4R)-isomer consistently demonstrates higher potency as both an opioid antagonist and an anorectic agent compared to the (3S,4S)-isomer.[2][3]
One of the most promising compounds from this series is (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexyl-propyl]-4-(3-hydroxyphenyl)piperidine (LY255582).[1][3] This compound has emerged as a highly potent μ, κ, and delta (δ)-opioid antagonist with potential clinical applications as an appetite suppressant for weight management.[1]
Quantitative Data on Anorectic Activity and Opioid Receptor Antagonism
The following tables summarize the in vitro and in vivo pharmacological properties of various N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine derivatives.
Table 1: In Vitro and In Vivo Pharmacological Properties of N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidines [3]
| Compound | N-Substituent | Opioid Receptor Binding (Kᵢ, nM) | Opioid Antagonist Activity (AD₅₀, mg/kg s.c.) | Anorectic Activity (ED₂₀, mg/kg s.c.) |
| 3a | Methyl | - | - | > 20 |
| 3b | Propyl | - | - | ~20 |
| 3c | 3-Phenylpropyl | - | - | 1.2 |
| 3d | 3-Cyclohexylpropyl | - | - | 2.6 |
| 3e | (S)-3-Hydroxy-3-phenylpropyl | - | - | 0.4 |
| 3f | (S)-3-Hydroxy-3-cyclohexylpropyl | - | - | 0.2 |
| 3g | 4-Phenylbutyl | - | - | 1.9 |
| 3h | 4-Cyclohexylbutyl | - | - | 3.9 |
-
AD₅₀: Dose required for a 50% reduction in the analgesic response to either morphine or U50,488.[3]
-
ED₂₀: Dose required to decrease food consumption by 20%.[3]
Table 2: Comparison of Pharmacological Properties of Isomers [3]
| Compound Isomer | Receptor Binding (Kᵢ, nM) | Opioid Antagonist Activity (AD₅₀, mg/kg s.c.) | Anorectic Activity (ED₂₀, mg/kg s.c.) |
| (3R,4R)-3c | - | - | 0.6 |
| (3S,4S)-3c | - | - | 4.8 |
| (3R,4R)-3h | - | - | 1.9 |
| (3S,4S)-3h | - | - | > 20 |
| Naloxone | - | - | - |
| Naltrexone | - | - | - |
Experimental Protocols
The evaluation of the anorectic activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines involved a series of well-defined experimental protocols.
In Vivo Anorectic Activity Assay
-
Animal Model: Obese Zucker rats were primarily used to evaluate the effect of the compounds on food consumption.[1]
-
Drug Administration: The test compounds were administered subcutaneously (s.c.).[3]
-
Measurement of Food Intake: Food consumption was measured over a specific period, typically 2 hours, following drug administration.[3]
-
Data Analysis: The dose required to decrease food consumption by 20% (ED₂₀) was determined to quantify the anorectic potency of the compounds.[3]
Opioid Receptor Binding Assays
-
Objective: To determine the binding affinity of the compounds to different opioid receptor subtypes (μ, κ, and δ).[1]
-
Method: Radioligand displacement assays were performed using cloned human μ, κ, and δ opioid receptors expressed in separate cell lines.[3]
-
Radioligand: [³H]diprenorphine, a nonselective opioid antagonist, was used to label the receptors.[3]
-
Data Analysis: The inhibitory constant (Kᵢ) was calculated to represent the affinity of the test compound for each receptor subtype.[3]
In Vivo Opioid Antagonist Activity Assay
-
Animal Models: Mice and rats were used for these assays.[1]
-
Methods:
-
Rat-Tail Heat Analgesic Test: The ability of the compounds to antagonize the analgesic effect of morphine was measured.[3]
-
Mouse Writhing Test: The antagonist effect against an opioid agonist was evaluated by observing the reduction in writhing behavior.[3]
-
Bremazocine-Induced Diuresis: The dose required to decrease bremazocine-induced urination by 50% was determined as a measure of κ-opioid antagonist activity.[3]
-
-
Data Analysis: The dose required to produce a 50% reduction in the analgesic response (AD₅₀) was calculated.[3]
Signaling Pathway and Experimental Workflow
The anorectic activity of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines is a direct consequence of their interaction with the endogenous opioid system, which is known to play a role in appetite regulation and food reward.
Caption: Signaling pathway of anorectic activity.
The experimental workflow for identifying and characterizing these anorectic agents follows a logical progression from in vitro to in vivo studies.
Caption: Experimental workflow for drug discovery.
Conclusion
The 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds represents a promising avenue for the development of novel anorectic agents. Their mechanism of action via opioid receptor antagonism is well-supported by both in vitro and in vivo data. The structure-activity relationship studies have been crucial in identifying potent candidates like LY255582. Further research and clinical evaluation are warranted to fully elucidate their therapeutic potential in the management of obesity and related metabolic disorders.
References
- 1. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]
- 3. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Peripherally restricted opioid antagonists like ADL 8-2698
An In-Depth Technical Guide to ADL 8-2698 (Alvimopan): A Peripherally Restricted µ-Opioid Antagonist
Introduction
ADL 8-2698, known clinically as alvimopan, is a potent and selective, peripherally acting µ-opioid receptor antagonist (PAMORA).[1][2][3] Developed to counteract the undesirable gastrointestinal side effects of opioid analgesics, such as postoperative ileus (POI) and opioid-induced bowel dysfunction (OBD), its mechanism of action is localized to the gut, thereby preserving the central analgesic effects of opioids.[4][5] Opioids exert their analgesic effects by acting on µ-opioid receptors in the central nervous system (CNS), but they also activate identical receptors in the enteric nervous system, leading to decreased gastrointestinal motility and secretion, which causes constipation.[1][5][6] ADL 8-2698 is designed to selectively block these peripheral receptors without crossing the blood-brain barrier.[7]
This technical guide provides a comprehensive overview of ADL 8-2698, detailing its chemical properties, mechanism of action, pharmacokinetics, and data from key preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, gastroenterology, and pain management.
Chemical Properties and Peripheral Selectivity
ADL 8-2698 is a synthetic, small molecule, trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine derivative. Its chemical formula is C₂₅H₃₂N₂O₄·2H₂O, with a molecular weight of 460.58 g/mol .[8]
The peripheral restriction of ADL 8-2698 is a key feature, attributed to several physicochemical properties:
-
Molecular Weight and Polarity: Its moderately large molecular weight and inherent polarity limit passive diffusion across biological membranes, including the blood-brain barrier.[8]
-
Zwitterionic Form: At physiological pH, the molecule exists as a zwitterion, further restricting its ability to cross the lipid-rich blood-brain barrier.[8]
-
Low Systemic Absorption: Oral administration results in very low systemic absorption, with the majority of the dose remaining within the gastrointestinal tract.[2][8]
These characteristics ensure that ADL 8-2698's antagonist activity is confined to the periphery, primarily the gastrointestinal tract.
Mechanism of Action
ADL 8-2698 functions as a competitive antagonist at the µ-opioid receptor. It exhibits high affinity for µ-opioid receptors and lower affinity for κ- (kappa) and δ- (delta) opioid receptors.[3][9] In the gastrointestinal tract, opioid agonists (like morphine) bind to µ-receptors on enteric neurons, leading to a cascade of inhibitory effects: reduced neuronal excitability, decreased acetylcholine release, and consequently, impaired peristalsis and increased transit time.[6]
By competitively binding to these peripheral µ-receptors, ADL 8-2698 displaces opioid agonists, thereby reversing or preventing these inhibitory effects. This restores normal gut motility and function without compromising the centrally mediated analgesia provided by the opioid medication.[2]
Pharmacology and Pharmacokinetics
ADL 8-2698 is a potent antagonist with high selectivity for the µ-opioid receptor. Its pharmacokinetic profile is characterized by limited oral bioavailability and rapid clearance of the small fraction that is absorbed.
Table 1: Receptor Binding Affinity of ADL 8-2698
| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
|---|---|---|
| µ-opioid receptor | 0.47 nM - 0.77 nM | [3][9][10] |
| δ-opioid receptor | 4.4 nM - 12 nM | [3][9][10] |
| κ-opioid receptor | 40 nM - 100 nM |[3][9][10] |
Table 2: Pharmacokinetic Parameters of ADL 8-2698 (Alvimopan)
| Parameter | Species | Dose | Value | Reference(s) |
|---|---|---|---|---|
| Oral Bioavailability | Dog | Up to 100 mg/kg | ~0.03% | [9] |
| Human | Single dose | ~6% | [7] | |
| Cmax | Dog (oral) | 100 mg/kg | 92.9 ng/mL | |
| Elderly Human (oral) | 12 mg | 9.57 ng/mL | [11] | |
| Tmax | Elderly Human (oral) | 12 mg | 1.5 hours | [11] |
| Half-life (t½) | Dog (IV) | N/A | ~10 minutes | [9] |
| Elderly Human (oral) | 12 mg | 5.1 hours | [11] | |
| Human (oral) | Single dose | 2.4 - 5.5 hours | [7] |
| Primary Route of Excretion | Rat (oral) | N/A | Feces |[8] |
Preclinical and Clinical Efficacy
The efficacy of ADL 8-2698 has been demonstrated in numerous preclinical and clinical studies for the management of opioid-induced gastrointestinal dysfunction.
Preclinical Studies
In animal models, orally administered ADL 8-2698 effectively antagonized opioid-induced delays in gastrointestinal transit without reversing centrally mediated effects like analgesia.
Table 3: Summary of Key Preclinical Findings
| Animal Model | Opioid Used | ADL 8-2698 Dose | Key Finding | Reference(s) |
|---|---|---|---|---|
| Mouse | Morphine | 0.41 mg/kg | ED₅₀ to inhibit morphine-induced slowing of colorectal transit. | [10] |
| Rat | Morphine | 0.1 - 1.0 mg/kg (p.o.) | Partially antagonized the slowing of small intestinal transit. | [12] |
| Dog | N/A | Up to 100 mg/kg (p.o.) | Produced low plasma concentrations, confirming poor absorption. |[9] |
Clinical Trials
ADL 8-2698 has undergone extensive clinical evaluation, demonstrating its ability to accelerate the recovery of bowel function after surgery and to reverse constipation in patients on chronic opioid therapy.
Table 4: Summary of Key Clinical Trial Results
| Indication | Phase | Patient Population | ADL 8-2698 Dose | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Opioid Bowel Dysfunction (OBD) | II | Chronic pain patients | 0.5 - 3.0 mg (oral) | Reversed OBD without compromising analgesia or inducing withdrawal. | [2] |
| Opioid Bowel Dysfunction (OBD) | II | Chronic pain patients | N/A | Reversed OBD in 80-100% of patients. | [13] |
| Postoperative Ileus (POI) | III | Patients undergoing major abdominal surgery | 6.0 mg (oral) | Shortened time to normal bowel function and reduced hospital stay. | [2] |
| Morphine-induced GI Delay | N/A | Healthy volunteers | 4 mg (oral) | Reversed morphine-induced slowing of oral-cecal transit time from 104 min to 78 min. | [14] |
| Morphine-induced Analgesia | N/A | Dental surgery patients | 4 mg (oral) | Did not antagonize morphine-induced analgesia or pupillary constriction. |[14] |
Experimental Protocols
Protocol: Preclinical Assessment of Gastrointestinal Transit
This protocol describes a representative method for evaluating the effect of ADL 8-2698 on opioid-induced delay in gastrointestinal transit in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are fasted for 18-24 hours prior to the experiment but allowed free access to water.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least 3 days prior to the study.
-
Grouping: Animals are randomly assigned to three groups (n=8-10 per group): (1) Vehicle Control, (2) Morphine + Vehicle, (3) Morphine + ADL 8-2698.
-
Dosing:
-
ADL 8-2698 or its vehicle is administered via oral gavage (p.o.) 60 minutes prior to the opioid challenge.
-
Morphine sulfate (e.g., 3 mg/kg) or saline is administered subcutaneously (s.c.).
-
-
Transit Marker: 30 minutes after morphine/saline administration, a non-absorbable marker (e.g., 1.5 mL of a 10% charcoal suspension in 5% gum acacia) is administered via oral gavage.
-
Measurement: 60 minutes after the charcoal meal administration, animals are euthanized by CO₂ asphyxiation. The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
Data Collection: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Analysis: Gastrointestinal transit is expressed as a percentage of the total length of the small intestine. Data are analyzed using ANOVA followed by a post-hoc test to compare between groups. A significant increase in transit in the Morphine + ADL 8-2698 group compared to the Morphine + Vehicle group indicates efficacy.
Protocol: Clinical Trial in Postoperative Ileus
This protocol outlines a representative Phase III, multicenter, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of ADL 8-2698 for accelerating the recovery of gastrointestinal function following major abdominal surgery.[15]
-
Patient Population: Adult patients scheduled to undergo partial small or large bowel resection or total abdominal hysterectomy.
-
Exclusion Criteria: Patients with complete bowel obstruction, those currently taking or having recently taken opioids.[15]
-
Study Design: Patients are randomized in a 1:1 ratio to receive either oral ADL 8-2698 (e.g., 12 mg) or a matching placebo.
-
Dosing Regimen: The first dose is administered 30 minutes to 2 hours before surgery. Subsequent doses are administered twice daily starting on postoperative day 1 until hospital discharge, for a maximum of 7 days.
-
Concomitant Medications: Postoperative pain is managed with intravenous patient-controlled analgesia (PCA) using an opioid (e.g., morphine).
-
Primary Endpoint: Time to recovery of gastrointestinal function, a composite measure defined by the later of two events: tolerance of solid food and first bowel movement.
-
Secondary Endpoints: Time to first flatus, time to first bowel movement, and length of hospital stay.
-
Safety Assessment: All patients are monitored for adverse events, vital signs, and clinical laboratory values throughout the study.
-
Statistical Analysis: A time-to-event analysis (e.g., Cox proportional hazards model) is used to compare the primary endpoint between the two treatment groups.
Safety and Tolerability
Across clinical trials, ADL 8-2698 has been generally well-tolerated. The most frequently reported adverse events are gastrointestinal in nature and are consistent with its mechanism of action.
Table 5: Common Adverse Events in Healthy Volunteers and Patients
| Adverse Event | Incidence | Notes | Reference(s) |
|---|---|---|---|
| Abdominal Pain | Up to 31% | Dose-related; more common in chronic opioid patients at higher doses. | [2] |
| Flatulence | Up to 31% | Dose-related. | [2] |
| Diarrhea | Up to 21% | Dose-related. | [2] |
| Nausea | Reported | Infrequent at lower doses. | |
These effects may be indicative of a localized gastrointestinal withdrawal response in patients with long-term opioid exposure.[2] No significant antagonism of central opioid analgesia or precipitation of systemic withdrawal has been observed at therapeutic doses.[2][14]
Conclusion
ADL 8-2698 (alvimopan) is a peripherally restricted µ-opioid receptor antagonist that effectively mitigates the gastrointestinal side effects of opioid therapy, such as postoperative ileus and opioid-induced bowel dysfunction. Its unique physicochemical properties confine its activity to the gut, preserving essential central analgesia. Extensive preclinical and clinical data have established its efficacy and a favorable safety profile, making it a targeted and valuable therapeutic option for managing the consequences of opioid action on the gastrointestinal system.
References
- 1. Are peripheral opioid antagonists the solution to opioid side effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alvimopan* (ADL 8-2698) is a novel peripheral opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peripheral acting Mu opioid receptor antagonists in the treatment of the opioid-induced constipation: review [resed.es]
- 5. europeanreview.org [europeanreview.org]
- 6. meduni10.edis.at [meduni10.edis.at]
- 7. medscape.com [medscape.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ovid.com [ovid.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. media.corporate-ir.net [media.corporate-ir.net]
- 14. | BioWorld [bioworld.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a potent and selective opioid receptor antagonist, a key structural motif in the development of therapeutics for conditions such as opioid-induced constipation, as well as for research into opioid receptor signaling.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil C18 column (250 x 4.6 mm I.D., 5 µm).[3]
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B) in a ratio of 32:68 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 280 nm (based on the phenolic chromophore).
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[3] |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
a. Instrumentation and Conditions:
-
System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Atlantis C18 column (100 x 3.9 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 206.3 -> Product Ion (m/z) 148.2 (tentative, requires optimization)
-
Internal Standard (e.g., Deuterated analog): To be determined based on availability.
-
b. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Caption: Mechanism of action as an opioid receptor antagonist.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Assay for Comprehensive Opioid Confirmation in Human Urine
Introduction
The opioid crisis remains a significant public health challenge, necessitating accurate and reliable methods for monitoring both prescribed and illicit opioid use. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for confirmatory drug testing, offering superior sensitivity and specificity compared to initial immunoassay screens.[1][2] This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of a broad panel of opioids and their metabolites in human urine. The protocol is designed for researchers, scientists, and drug development professionals requiring high-confidence confirmation of opioid analytes.
Experimental Workflow
The overall experimental workflow, from sample receipt to final data analysis, is depicted in the following diagram.
Figure 1: LC-MS/MS workflow for opioid confirmation in urine.
Materials and Methods
Reagents and Standards
All opioid standards and their corresponding deuterated internal standards were of analytical grade. Solvents such as methanol, acetonitrile, and formic acid were LC-MS grade. Deionized water was purified to a resistivity of 18.2 MΩ·cm.
Sample Preparation
A robust sample preparation procedure is crucial for removing matrix interferences and ensuring accurate quantification. The following protocol utilizes enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
Protocol:
-
Sample Aliquoting: To 1.0 mL of urine sample in a labeled tube, add the internal standard mix.
-
Hydrolysis: Add β-glucuronidase enzyme solution and a buffer to adjust the pH. Incubate the samples at an elevated temperature (e.g., 60°C) for a specified time to ensure complete hydrolysis of glucuronidated metabolites.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Loading: Load the hydrolyzed sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes of interest using a basic organic solvent mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a high-performance liquid chromatography (HPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection and quantification.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
MRM transitions (precursor ion > product ion) were optimized for each analyte and internal standard to ensure maximum sensitivity and specificity.
Results
The developed LC-MS/MS method was validated for linearity, limit of quantification (LOQ), and recovery for a panel of common opioids and their metabolites.
Quantitative Performance
The following table summarizes the quantitative performance of the assay for selected opioids.
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| 6-MAM | 5 - 1,000 | 5 | 85 - 95 |
| Codeine | 25 - 5,000 | 25 | 90 - 105 |
| Fentanyl | 0.5 - 100 | 0.5 | 88 - 98 |
| Hydrocodone | 25 - 5,000 | 25 | 92 - 103 |
| Hydromorphone | 25 - 5,000 | 25 | 93 - 104 |
| Methadone | 25 - 5,000 | 25 | 89 - 101 |
| Morphine | 25 - 5,000 | 25 | 91 - 106 |
| Oxycodone | 25 - 5,000 | 25 | 94 - 105 |
| Oxymorphone | 25 - 5,000 | 25 | 92 - 102 |
| Tramadol | 25 - 5,000 | 25 | 90 - 100 |
Conclusion
This application note presents a detailed protocol for a highly sensitive and specific LC-MS/MS method for the confirmation and quantification of a wide range of opioids in human urine. The method demonstrates excellent linearity, low limits of quantification, and high recovery, making it suitable for use in clinical and forensic toxicology laboratories. The streamlined sample preparation and rapid LC-MS/MS analysis allow for a high-throughput workflow, enabling timely and accurate reporting of results. This method can serve as a valuable tool for researchers and clinicians in the ongoing efforts to address the opioid epidemic.
References
Application Notes and Protocols for In Vivo Studies Using (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, a potent opioid receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant in vivo experiments.
Introduction
This compound is the core scaffold of a class of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists, which often possess an N-allyl or N-cyclopropylmethyl substituent, the antagonist properties of this class are derived from the specific trans-3,4-dimethyl stereochemistry and the equatorial orientation of the 4-(3-hydroxyphenyl) group on the piperidine ring.[2] The (3R,4R)-isomer consistently demonstrates higher potency as a µ- and κ-opioid receptor antagonist compared to its (3S,4S)-enantiomer.[2][3]
Modification of the nitrogen substituent on the piperidine ring has led to the development of derivatives with varying selectivity and peripheral restriction.[1] For instance, some derivatives are peripherally selective opioid antagonists, capable of mitigating opioid-induced gastrointestinal side effects without compromising central analgesic effects.[4] Other modifications have produced highly potent and selective κ-opioid receptor antagonists, such as JDTic.[5][6]
Mechanism of Action
The primary mechanism of action for this compound and its analogues is the competitive antagonism of opioid receptors. These compounds bind to mu (µ), kappa (κ), and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs), thereby blocking the effects of endogenous and exogenous opioids. The specific stereoconfiguration of the (3R,4R) isomer is crucial for its high-affinity binding and potent antagonist activity.[2]
The signaling pathway for opioid receptors, which this class of compounds antagonizes, is depicted below.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a core structural motif found in a class of potent and selective opioid receptor antagonists. This application note provides detailed protocols for utilizing compounds based on this scaffold in radioligand binding assays to characterize their affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The (3R,4R) stereoisomer is generally more potent than the (3S,4S) isomer.[1] N-substituted derivatives of this core structure have been extensively studied for their potential therapeutic applications, including the treatment of opioid-induced constipation and substance abuse disorders.
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor. The data generated from these assays, such as the inhibition constant (Ki), are crucial for understanding the structure-activity relationship (SAR) of a compound series and for selecting candidates for further development.
Quantitative Data Summary
Table 1: Binding Affinity (Ki, nM) of N-Substituted this compound Derivatives at Opioid Receptors
| Compound/Derivative | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference Radioligand(s) |
| JDTic* | - | >16600 (ratio) | 0.3 | Not Specified |
*JDTic: (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide[2]
Table 2: Functional Antagonist Potency (Ke, nM) of N-Substituted this compound Derivatives from [³⁵S]GTPγS Assays
| Compound/Derivative | µ-Opioid (Ke, nM) | δ-Opioid (Ke, nM) | κ-Opioid (Ke, nM) |
| N-Methyl Derivative | 29.3 | 681 | 134 |
| N-Phenylpropyl Derivative | 0.88 | 13.4 | 4.09 |
Signaling Pathways and Experimental Workflow
The interaction of this compound derivatives with opioid receptors, which are G-protein coupled receptors (GPCRs), blocks the downstream signaling cascade typically initiated by opioid agonists.
Caption: Mu-Opioid Receptor Signaling Pathway Blockade.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Experimental Workflow for Radioligand Binding.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Opioid Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing the opioid receptor of interest.
Materials:
-
Confluent cell culture flasks (e.g., HEK293 or CHO cells) expressing the target opioid receptor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Wash confluent cells twice with ice-cold PBS.
-
Scrape cells into ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations in aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a this compound derivative for the µ-opioid receptor using [³H]-DAMGO as the radioligand. Similar principles apply for δ and κ receptors using their respective selective radioligands (e.g., [³H]-DPDPE for δ, [³H]-U69,593 for κ).
Materials:
-
Opioid receptor membrane preparation (from Protocol 1)
-
Radioligand (e.g., [³H]-DAMGO for µ-receptors)
-
Test compound: this compound derivative
-
Non-specific binding control (e.g., 10 µM Naloxone)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL Assay Buffer, 25 µL [³H]-DAMGO (at a final concentration near its Kd), and 25 µL membrane suspension.
-
Non-specific Binding: 25 µL Naloxone (10 µM final concentration), 25 µL [³H]-DAMGO, and 25 µL membrane suspension.
-
Competitive Binding: 25 µL of each concentration of the test compound, 25 µL [³H]-DAMGO, and 25 µL membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 3: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to act as an antagonist by inhibiting agonist-stimulated [³⁵S]GTPγS binding to G-proteins.
Materials:
-
Opioid receptor membrane preparation
-
[³⁵S]GTPγS
-
GDP
-
A selective opioid receptor agonist (e.g., DAMGO for µ-receptors)
-
Test compound: this compound derivative
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the membrane preparation, GDP (10 µM final concentration), and the test compound at various concentrations.
-
Add the selective agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.05-0.1 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist.
-
Calculate the equilibrium dissociation constant (Ke) for the antagonist using the equation: Ke = IC₅₀ / (1 + [Agonist]/EC₅₀ of agonist).
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent opioid receptor antagonists. The protocols provided herein offer a comprehensive guide for researchers to characterize the binding and functional properties of novel derivatives based on this core structure. Accurate determination of Ki and Ke values is essential for advancing our understanding of opioid pharmacology and for the development of new therapeutics with improved safety and efficacy profiles.
References
- 1. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Peripheral Opioid Antagonism: Application Notes and Protocols for Preclinical Research
Introduction
Opioid analgesics are mainstays in pain management, but their utility is often limited by centrally mediated side effects such as respiratory depression, sedation, and dependence. Peripherally acting mu-opioid receptor antagonists (PAMORAs) represent a therapeutic strategy to mitigate the undesirable peripheral effects of opioids, like opioid-induced constipation (OIC), without compromising central analgesia. The development and characterization of these antagonists require a robust preclinical experimental pipeline.
These application notes provide detailed protocols for key in vitro and in vivo assays designed to assess the efficacy and selectivity of peripheral opioid antagonists. This document is intended for researchers, scientists, and drug development professionals in the field of pharmacology and drug discovery.
In Vitro Assessment of Peripheral Opioid Antagonism
In vitro assays are fundamental for determining the binding affinity and functional antagonism of test compounds at the mu-opioid receptor (MOR). These assays are typically conducted using cell lines stably expressing the human mu-opioid receptor, such as CHO-K1 or HEK293 cells.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.[1] This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.
Protocol: [³H]-Diprenorphine Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mu-opioid receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, [³H]-diprenorphine (a non-selective opioid antagonist radioligand), and varying concentrations of the test antagonist.[2]
-
For total binding, wells will contain only the membrane preparation and the radioligand.
-
For non-specific binding, wells will contain the membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., naloxone).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Functional Assays
Functional assays measure the ability of an antagonist to block the agonist-induced signaling cascade of the mu-opioid receptor.
This assay measures the functional consequence of G-protein coupled receptor (GPCR) activation. Agonist binding to the mu-opioid receptor stimulates the binding of GTP to the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from CHO-K1 cells stably expressing the human mu-opioid receptor as described for the radioligand binding assay.
-
-
Assay Buffer:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a mu-opioid agonist (e.g., DAMGO), and varying concentrations of the test antagonist.
-
Add GDP to the wells to ensure that G-proteins are in their inactive state at the start of the assay.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced G-protein activation.
-
Activation of the mu-opioid receptor, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Protocol: cAMP Inhibition Assay
-
Cell Culture:
-
Plate HEK293 or CHO cells stably expressing the mu-opioid receptor in a 96- or 384-well plate and incubate overnight.[1]
-
-
Compound Treatment:
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).[5]
-
-
Data Analysis:
-
The signal is typically inversely proportional to the cAMP concentration.
-
Plot the signal (or calculated cAMP concentration) against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.[1]
-
Data Presentation: In Vitro Assays
Quantitative data from in vitro assays should be summarized in a clear and structured table to allow for easy comparison of the potency and selectivity of different peripheral opioid antagonists.
| Compound | Radioligand Binding Ki (nM) | GTPγS Binding IC50 (nM) | cAMP Inhibition IC50 (nM) |
| Naloxone | 1.52 ± 0.07[6] | - | 0.12 - 4.61[7] |
| Naltrexone | - | - | 0.12 - 4.61[7] |
| Methylnaltrexone | - | - | - |
| Naloxegol | - | - | - |
| Alvimopan | - | - | - |
| Naldemedine | - | - | - |
In Vivo Assessment of Peripheral Opioid Antagonism
In vivo models are crucial for evaluating the ability of a peripheral opioid antagonist to reverse opioid-induced side effects without affecting central analgesia.
Guinea Pig Ileum (GPI) Assay
The guinea pig ileum is a classic ex vivo preparation used to assess the activity of opioids and their antagonists. The myenteric plexus of the guinea pig ileum is rich in opioid receptors, and their activation by an agonist inhibits electrically stimulated contractions. An antagonist will reverse this inhibition.
Protocol: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.[8]
-
-
Electrical Stimulation:
-
Apply electrical field stimulation to elicit twitch contractions of the ileum.
-
-
Agonist and Antagonist Addition:
-
Establish a stable baseline of twitch responses.
-
Add a mu-opioid agonist (e.g., morphine) to the organ bath, which will inhibit the twitch contractions.
-
Once the agonist effect has stabilized, add varying concentrations of the test antagonist to the bath.
-
-
Data Acquisition and Analysis:
-
Record the twitch height before and after the addition of the agonist and antagonist.
-
Plot the percentage reversal of the agonist-induced inhibition against the logarithm of the antagonist concentration.
-
Determine the pA2 value, which is a measure of the antagonist's potency.
-
Tail-Flick Test
The tail-flick test is a common method for assessing centrally mediated analgesia in rodents.[9] A peripherally acting antagonist should not reverse the analgesic effect of an opioid in this test.
Protocol: Mouse Tail-Flick Test
-
Animal Acclimatization:
-
Acclimatize mice to the testing room and handling for at least 30 minutes before the experiment.[10]
-
-
Baseline Latency:
-
Drug Administration:
-
Administer a potent opioid agonist (e.g., morphine) via a suitable route (e.g., subcutaneous injection).
-
Administer the test peripheral antagonist either before or after the opioid agonist.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the group receiving the opioid alone and the group receiving the opioid plus the antagonist. A significant reduction in %MPE would indicate central antagonism.
-
Hot-Plate Test
Similar to the tail-flick test, the hot-plate test assesses the analgesic response to a thermal stimulus and is used to evaluate centrally mediated analgesia.[12]
Protocol: Rat Hot-Plate Test
-
Apparatus:
-
Animal Acclimatization:
-
Allow rats to acclimate to the testing environment.
-
-
Baseline Latency:
-
Place the rat on the hot plate and start a timer.
-
Measure the latency to a nocifensive response, such as paw licking, paw shaking, or jumping.[12]
-
A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.
-
-
Drug Administration:
-
Administer the opioid agonist and the test peripheral antagonist as described for the tail-flick test.
-
-
Post-Treatment Latency:
-
Measure the hot-plate latency at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the %MPE as described for the tail-flick test.
-
Compare the results between the opioid-only and opioid-plus-antagonist groups.
-
Data Presentation: In Vivo Assays
Summarize the key findings from the in vivo assays in a table to facilitate comparison.
| Compound | Effect on Morphine-Induced Analgesia (Tail-Flick Test) | Effect on Morphine-Induced Analgesia (Hot-Plate Test) | Reversal of Opioid-Induced Constipation |
| Naloxone | Reverses analgesia | Reverses analgesia | Reverses constipation |
| Methylnaltrexone | No effect on analgesia | No effect on analgesia | Reverses constipation[14] |
| Naloxegol | No effect on analgesia | No effect on analgesia | Reverses constipation |
| Alvimopan | No effect on analgesia | No effect on analgesia | Reverses constipation[14] |
| Naldemedine | No effect on analgesia | No effect on analgesia | Reverses constipation |
Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon mu-opioid receptor agonism, which are the targets for antagonism.
Caption: Mu-Opioid Receptor Signaling Pathways.
Experimental Workflow for Assessing Peripheral Opioid Antagonists
This diagram outlines a typical preclinical screening cascade for identifying and characterizing peripheral opioid antagonists.
Caption: Preclinical screening workflow for peripheral opioid antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. scispace.com [scispace.com]
- 8. 3Effect of agonist and antagonists on guinea pig ileum.pptx [slideshare.net]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Preclinical studies of opioids and opioid antagonists on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Folin-Ciocalteu Method for Total Phenolic Content Determination
Introduction
The Folin-Ciocalteu (F-C) method is a widely adopted, simple, and reproducible spectrophotometric assay used to determine the total phenolic content in a variety of samples, including plant extracts, foods, and biological fluids.[1][2] The assay serves as a valuable tool in antioxidant research, quality control in the food industry, and natural product drug discovery. The principle of the method is based on a redox reaction. The Folin-Ciocalteu reagent (FCR), a mixture of phosphomolybdic (H₃PMo₁₂O₄₀) and phosphotungstic (H₃PW₁₂O₄₀) acids, is reduced by phenolic compounds and other reducing substances present in the sample under alkaline conditions.[1][3][4] This reduction leads to the formation of a blue-colored chromophore, likely a complex molybdenum(V) species, which exhibits a broad light absorption with a maximum around 765 nm.[1][5] The intensity of the blue color is directly proportional to the concentration of reducing compounds, which is then quantified by measuring the absorbance.
It is critical to note that the F-C reagent is not specific to phenolic compounds; it reacts with any reducing substance in the sample.[6] Therefore, the assay measures the total reducing capacity of a sample, which can be influenced by non-phenolic compounds such as ascorbic acid, certain amino acids (e.g., tyrosine), sugars, and some inorganic ions.[5][7][8] Despite this limitation, the Folin-Ciocalteu method remains a standard for the rapid and convenient estimation of total phenolic content, with results typically expressed as gallic acid equivalents (GAE).
Experimental Workflow & Chemical Principle
The overall workflow involves preparing a standard curve using a known phenolic compound (typically gallic acid), reacting both standards and samples with the Folin-Ciocalteu reagent and a basic solution (sodium carbonate), and then measuring the absorbance of the resulting blue solution to determine the phenolic concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itwreagents.com [itwreagents.com]
- 5. A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 7. Critical Examination of the Suitability of the Folin-Ciocalteu Reagent Assay for Quantitative Analysis of Polyphenols—The Case of Olive-Mill Wastewater [scirp.org]
- 8. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
Application of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine in Gastrointestinal Motility Studies
Application Note ID: AN-GI-20251224
Introduction
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine serves as the core scaffold for a class of potent and selective opioid receptor antagonists.[1] This application note details the use of this chemical entity and its derivatives, such as Alvimopan, in the investigation of gastrointestinal (GI) motility. These compounds are pivotal in studying the physiological roles of opioid receptors in the enteric nervous system and in the development of therapeutics for GI motility disorders, particularly opioid-induced bowel dysfunction.[1][2] The (3R,4R) stereoisomer consistently demonstrates higher potency as an opioid antagonist compared to its (3S,4S) counterpart.[1]
The primary mechanism of action involves the antagonism of μ-opioid receptors located on enteric neurons.[3][4][5] Activation of these receptors by opioid agonists inhibits acetylcholine release, leading to decreased muscle contraction, delayed GI transit, and constipation.[4] By blocking these receptors, this compound derivatives can reverse or prevent these effects, thereby restoring normal GI motility.[2]
Data Presentation
The following tables summarize the quantitative data on the opioid receptor binding affinities and antagonist activities of this compound and its key derivatives.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Alvimopan | 0.77 | 4.4 | 40 | [1] |
| LY255582 | 0.2 | 6.4 | 12.7 | [1] |
| JDTic (derivative) | - | >16600 | 0.3 | [6] |
Table 2: In Vitro Opioid Receptor Antagonist Activity
| Compound | Assay | Receptor | Potency (pA2 / Ke, nM) | Reference |
| Alvimopan | Isolated Guinea Pig Ileum | µ | 9.7 (pA2) | [1] |
| Alvimopan | Mouse Vas Deferens | δ | 8.7 (pA2) | [1] |
| Alvimopan | Isolated Guinea Pig Ileum | κ | 7.8 (pA2) | [1] |
| N-methyl-4-(3-hydroxyphenyl)piperidine | [³⁵S]GTPγS | µ | 508 (Ke) | [7][8] |
| N-methyl-4-(3-hydroxyphenyl)piperidine | [³⁵S]GTPγS | κ | 194 (Ke) | [7][8] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | [³⁵S]GTPγS | µ | 0.88 (Ke) | [7][8] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | [³⁵S]GTPγS | δ | 13.4 (Ke) | [7][8] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | [³⁵S]GTPγS | κ | 4.09 (Ke) | [7][8] |
Signaling Pathway
Activation of enteric μ-opioid receptors by agonists like morphine initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting GI motility. This compound and its derivatives act by competitively blocking the binding of opioid agonists to the μ-opioid receptor, thus preventing the downstream signaling events.
Caption: Opioid receptor signaling in enteric neurons.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments to assess the effect of this compound on GI motility are provided below.
In Vitro: Isolated Guinea Pig Ileum Assay
This assay evaluates the effect of the test compound on the contractility of intestinal smooth muscle.
Caption: Workflow for the isolated guinea pig ileum assay.
Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized by a humane method. A 2-3 cm segment of the terminal ileum is isolated and placed in oxygenated Tyrode's solution.
-
Mounting: The ileum segment is mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂. The tissue is placed under a resting tension of 1 g.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the Tyrode's solution being replaced every 15 minutes.
-
Contraction Induction: Submaximal contractions are induced by adding an agonist such as acetylcholine or by electrical field stimulation (e.g., 0.1 Hz).
-
Compound Administration: After achieving a stable baseline of contractions, the test compound is added to the organ bath in increasing concentrations. The tissue is incubated with the antagonist for a set period (e.g., 20 minutes) before re-introducing the agonist.
-
Data Recording: Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the agonist-induced contraction. A concentration-response curve is generated to determine the IC₅₀ value. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.
In Vivo: Charcoal Meal Gastrointestinal Transit Assay
This assay measures the extent of intestinal transit of a non-absorbable marker in a given time.
Methodology:
-
Animal Preparation: Male mice (e.g., C57BL/6, 20-25 g) are fasted overnight (16-18 hours) with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at a predetermined time before the charcoal meal (e.g., 30 minutes).
-
Opioid Challenge (Optional): To evaluate the reversal of opioid-induced motility inhibition, an opioid agonist like morphine (e.g., 5 mg/kg, s.c.) is administered 30 minutes before the charcoal meal.
-
Charcoal Meal Administration: A charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic) is administered orally (e.g., 0.2 mL per mouse) via gavage.
-
Transit Time: After a specific time (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.
-
Measurement: The abdomen is opened, and the small intestine from the pyloric sphincter to the cecum is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal (the leading edge of the black marker) are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
In Vivo: Whole Gut Transit Time (Carmine Red Assay)
This assay measures the total time taken for a colored, non-absorbable marker to be expelled in the feces.
Methodology:
-
Animal Preparation: Mice are individually housed in cages with a wire mesh floor to allow for easy observation and collection of fecal pellets. Animals are fasted for 4-6 hours before the assay.
-
Compound and Marker Administration: The test compound or vehicle is administered. Subsequently, a solution of carmine red (e.g., 6% in 0.5% methylcellulose) is administered orally via gavage (e.g., 150 µL per mouse). The time of administration is recorded.
-
Observation: The mice are observed continuously, and the time of the first appearance of a red-colored fecal pellet is recorded.
-
Data Analysis: The whole gut transit time is the duration between the gavage of the carmine red solution and the expulsion of the first red fecal pellet. This time is compared between treatment groups.
Conclusion
This compound and its derivatives are invaluable tools for studying the role of opioid receptors in GI motility. The protocols outlined in this application note provide robust and reproducible methods for characterizing the in vitro and in vivo pharmacological effects of these compounds. The data generated from these studies can significantly contribute to the understanding of GI physiology and the development of novel therapeutics for motility disorders.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of opioids and opioid antagonists on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Evaluation of Piperidine Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of piperidine derivatives and the subsequent evaluation of their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a significant area of research in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening. Piperidine scaffolds are prevalent in many biologically active compounds and have shown promise in the development of potent tyrosinase inhibitors.
Introduction to Tyrosinase and its Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[1] It facilitates the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][2] Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic reactions to form melanin.[1] Overproduction of melanin can lead to various skin hyperpigmentation conditions. Therefore, the inhibition of tyrosinase is a primary strategy for controlling melanin production.
Piperidine derivatives have emerged as a promising class of tyrosinase inhibitors due to their structural versatility, which allows for the exploration of structure-activity relationships to optimize inhibitory potency.
Data Presentation: Tyrosinase Inhibitory Activity of Piperidine Derivatives
The following table summarizes the tyrosinase inhibitory activity of various synthesized piperidine and piperazine derivatives, presented as IC50 values. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Structure | Tyrosinase Source | IC50 (µM) | Inhibition Type | Reference |
| 1a | 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | Mushroom | 252 | - | [3] |
| 2d | (4-Fluorobenzyl)piperidine derivative | Mushroom | 7.56 | Mixed-type | [3] |
| Compound 25 | 1-(4-fluorobenzyl)piperazine derivative | Mushroom | 0.96 | - | [4][5] |
| Kojic Acid | (Reference Inhibitor) | Mushroom | 17.76 | Competitive/Mixed | [4][5] |
| Compound 10b | Piperazine-triazole derivative | - | 30.7 ± 0.2 | Mixed-type | [6] |
| Compound 4l | 4-Nitrophenylpiperazine-indole derivative | - | 72.55 | Mixed-type | [7] |
Experimental Protocols
I. General Protocol for the Synthesis of Piperidine Amide Derivatives via EDC/HOBt Coupling
This protocol describes a general method for the synthesis of piperidine amides from a carboxylic acid and a piperidine derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.[8]
Materials and Reagents:
-
Carboxylic acid (1.0 eq)
-
Piperidine derivative (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), the piperidine derivative (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath and begin stirring.
-
To the cooled solution, add EDC·HCl (1.2 eq) portion-wise.
-
Add TEA or DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 8-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel and wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired piperidine amide derivative.
-
Confirm the structure and purity of the final product using techniques such as LC-MS and NMR spectroscopy.
II. Protocol for Mushroom Tyrosinase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect of synthesized piperidine derivatives on mushroom tyrosinase activity using L-DOPA as a substrate.[2][9][10]
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (piperidine derivatives)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Working Solutions:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Dilute the stock solution of mushroom tyrosinase in cold phosphate buffer to the desired working concentration (e.g., 60 U/mL). Keep the enzyme solution on ice.
-
L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. This solution should be prepared fresh before use as it is susceptible to auto-oxidation.
-
Test Compound Solutions: Dissolve the synthesized piperidine derivatives in DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions of the test compounds in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the wells should not exceed 1-2%.
-
Positive Control Solution: Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution (e.g., 2 mM). Prepare serial dilutions in phosphate buffer.
Assay Procedure (96-well plate):
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate:
-
Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells (E): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader. The colored product formed is dopachrome.
-
Calculation of Percent Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) * 100
-
IC50 Determination: The IC50 value for each compound is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of piperidine derivatives as tyrosinase inhibitors.
Tyrosinase Catalytic Cycle and Inhibition Mechanisms
This diagram illustrates the catalytic cycle of tyrosinase and the points at which different types of inhibitors can interfere with its activity.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.in [ijsr.in]
Development of Piperidine Scaffolds as Dopamine D4 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of piperidine-based antagonists for the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders. The following sections detail the structure-activity relationships of key piperidine scaffolds, present quantitative binding data, and provide in-depth experimental protocols for the characterization of these compounds.
Introduction to Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and signaling properties make it a compelling target for the treatment of central nervous system (CNS) disorders. The development of selective D4R antagonists has been a focus of research for conditions such as schizophrenia, ADHD, and substance abuse. Piperidine-based scaffolds have emerged as a promising class of D4R antagonists due to their favorable pharmacological properties and synthetic tractability.
Piperidine Scaffolds and Structure-Activity Relationships
Several piperidine-based scaffolds have been investigated for their D4R antagonist activity. This section highlights key series and summarizes their structure-activity relationships (SAR).
4,4-Difluoropiperidine Ethers
A novel series of 4,4-difluoropiperidine ether-based compounds has been identified as potent and selective D4R antagonists. Structure-activity relationship studies have led to the discovery of compounds with exceptional binding affinity for the D4 receptor. For instance, compound 14a demonstrated a Kᵢ value of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[1][2] However, this series of compounds exhibited poor microsomal stability and high plasma protein binding, identifying them as valuable in vitro tool compounds rather than clinical candidates without further optimization.[1][2]
3- and 4-Benzyloxypiperidines
Another promising scaffold is the 3- or 4-benzyloxypiperidine core. Researchers have reported the development of several D4R selective compounds based on this structure, demonstrating greater than 30-fold selectivity over other dopamine receptor subtypes.[3][4][5] These compounds also showed improved in vitro and in vivo stability compared to earlier D4R antagonists.[3][4][5]
Quantitative Data Summary
The binding affinities (Kᵢ) of representative piperidine-based D4R antagonists are summarized in the tables below. This data allows for a clear comparison of the potency and selectivity of different chemical series.
Table 1: Binding Affinities (Kᵢ, nM) of 4,4-Difluoropiperidine Ether Derivatives for Human Dopamine Receptors [1]
| Compound | D4R Kᵢ (nM) | D1R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D5R Kᵢ (nM) |
| 7a | 140 | >10,000 | >10,000 | >10,000 | >10,000 |
| 7b | 320 | >10,000 | >10,000 | >10,000 | >10,000 |
| 7c | 210 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8c | 13 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8d | 53 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8e | 27 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8f | 72 | >10,000 | >10,000 | >10,000 | >10,000 |
| 14a | 0.3 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Binding Affinities (pKᵢ) of Piperidine-Based Ligands for Human D2-like Receptors [6]
| Compound | D4R pKᵢ | D2R pKᵢ | D3R pKᵢ |
| 7 | 8.82 | 6.10 | 6.72 |
| 8 | 8.90 | 6.24 | 6.77 |
| 12 | 8.61 | 6.22 | 6.81 |
| 16 | 8.92 | 6.31 | 6.89 |
Note: pKᵢ is the negative logarithm of the Kᵢ value. Higher pKᵢ values indicate higher binding affinity.
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to characterize piperidine-based D4R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the dopamine D4 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane Preparations: Crude membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific Binding Control: 10 µM Haloperidol or another suitable D4R ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of the piperidine-based antagonists.
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (Cell Harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize transfected cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of radioligand (at a concentration close to its Kₔ), and 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.
-
Competition: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay
This assay determines the functional activity of the D4R antagonists by measuring their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production. The D4 receptor is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Materials:
-
Cell Line: HEK293 cells (or other suitable cell line) stably expressing the human dopamine D4 receptor.
-
D4R Agonist: Dopamine or a selective D4R agonist.
-
Forskolin: To stimulate adenylyl cyclase and induce a measurable baseline of cAMP.
-
Test Compounds: Serial dilutions of the piperidine-based antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Multi-well assay plates (e.g., 96-well or 384-well).
Protocol:
-
Cell Seeding: Seed the transfected cells into a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) and a fixed concentration of the D4R agonist (typically the EC₈₀ concentration for cAMP inhibition).
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Immediately add the D4R agonist to the appropriate wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Use non-linear regression to determine the IC₅₀ value of the antagonist.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of D4R antagonists.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Workflow for D4R antagonist drug discovery.
References
- 1. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Phenolic Compound Stability
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of phenolic compounds in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my phenolic compound solution changing color?
A1: Color changes in phenolic compound solutions, such as turning yellow or brown, are often a visual indicator of degradation. This is primarily due to oxidation, which can be triggered by several factors:
-
High pH: Alkaline conditions (high pH) can cause the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.[1][2][3][4] This can lead to the formation of quinones and other colored polymerization products.
-
Presence of Oxygen: Dissolved oxygen in the solvent can directly react with phenolic compounds, leading to oxidative degradation.
-
Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidation reactions.[5][6]
-
Elevated Temperature: Higher temperatures can accelerate the rate of oxidation and other degradation reactions.[7][8][9][10]
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for the oxidation of phenolic compounds.
Q2: What is the optimal pH for storing my phenolic compound solution?
A2: Generally, phenolic compounds are more stable in acidic to neutral conditions (pH 3-6).[1][3] For instance, chlorogenic acid is stable at acidic pH.[1][2][3] However, the optimal pH can vary depending on the specific compound. It is advisable to consult the literature for the specific phenolic compound you are working with or perform a pH stability study.
Q3: How does temperature affect the stability of my phenolic compounds?
A3: Temperature can significantly impact the stability of phenolic compounds. While moderate increases in temperature can sometimes enhance extraction yields, prolonged exposure to high temperatures typically leads to degradation.[8][9] Flavonoids, in particular, can be more sensitive to heat than other phenolics.[8][9] For long-term storage, it is generally recommended to keep phenolic compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures.[5]
Q4: My phenolic compound is known to be unstable. What can I add to the solution to improve its stability?
A4: Several strategies can be employed to enhance the stability of phenolic compounds in solution:
-
Antioxidants: Adding antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can help to scavenge free radicals and prevent oxidative degradation.[11][12][13][14]
-
Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can bind the metal ions and inhibit their catalytic activity.[11]
-
Inert Gas: Purging the solution and the headspace of the storage container with an inert gas, such as nitrogen or argon, can displace oxygen and minimize oxidation.
-
Encapsulation: For long-term stability, especially for applications in food or drug formulations, microencapsulation techniques like spray-drying or freeze-drying with wall materials such as maltodextrin can protect the phenolic compounds from environmental factors.[15][16][17][18][19][20]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid color change (yellowing/browning) of the solution. | 1. High pH of the solvent.[2][3][4] 2. Presence of dissolved oxygen. 3. Exposure to light.[5][6] 4. Contamination with metal ions. | 1. Adjust the pH to a more acidic range (e.g., pH 3-6). 2. Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. 4. Add a chelating agent like EDTA.[11] |
| Loss of biological activity or concentration over a short period. | 1. Chemical degradation (oxidation, hydrolysis).[21] 2. High storage temperature.[7][8][9][10] 3. Enzymatic degradation (if using crude extracts). | 1. Add an antioxidant (e.g., ascorbic acid).[11] 2. Store solutions at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[5] 3. Heat-treat the extract to inactivate enzymes or use appropriate extraction methods to remove them. |
| Precipitation of the phenolic compound from the solution. | 1. Poor solubility in the chosen solvent. 2. Change in pH affecting solubility. 3. Degradation products are insoluble. | 1. Test different solvents or solvent mixtures (e.g., ethanol-water, acetone-water).[22] 2. Buffer the solution to maintain a stable pH. 3. Address the degradation issues using the solutions mentioned above. |
Data on Phenolic Compound Stability
The stability of phenolic compounds is highly dependent on their chemical structure and the surrounding environmental conditions. Below are tables summarizing the effects of pH and temperature on the stability of selected phenolic compounds.
Table 1: Effect of pH on the Stability of Various Phenolic Compounds
| Phenolic Compound | pH Range | Observation | Reference |
| Caffeic Acid | 3-11 | Unstable at high pH.[1][2][3] | [1][2][3] |
| Chlorogenic Acid | 3-11 | Stable at acidic pH, but unstable at high pH.[1][2][3] | [1][2][3] |
| Gallic Acid | 3-11 | Unstable at high pH.[1][2][3] | [1][2][3] |
| (-)-Catechin | 3-11 | Relatively stable across the pH range.[1][2] | [1][2] |
| (-)-Epigallocatechin | 3-11 | Relatively stable across the pH range.[1][2] | [1][2] |
| Ferulic Acid | 3-11 | Relatively stable across the pH range.[1][2] | [1][2] |
| Rutin | 3-11 | Relatively stable across the pH range.[1][2] | [1][2] |
Table 2: Effect of Temperature on the Stability of Phenolic Compounds in Grape Cane Extracts
| Phenolic Compound | Storage Temperature | Observation | Reference |
| (+)-Catechin | 25°C and 40°C | Faster degradation at higher temperatures.[5] | [5] |
| (-)-Epicatechin | 25°C and 40°C | Faster degradation at higher temperatures.[5] | [5] |
| trans-piceatannol | 40°C | Mostly degraded after two weeks.[5] | [5] |
| trans-resveratrol | 40°C | Degradation catalyzed by light more than temperature.[5] | [5] |
| ε-viniferin | 40°C | Degradation catalyzed by light more than temperature.[5] | [5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Phenolic Compound Solution
-
Solvent Preparation:
-
Choose an appropriate solvent or solvent system (e.g., ethanol, methanol, water, or mixtures thereof) based on the solubility of your phenolic compound.
-
If required, adjust the pH of the solvent to the optimal range for stability (typically pH 3-6) using a suitable buffer or acid (e.g., citric acid, formic acid).
-
Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a sonicator under vacuum.
-
-
Dissolving the Phenolic Compound:
-
Weigh the desired amount of the phenolic compound.
-
Dissolve the compound in the prepared solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
-
Adding Stabilizers (Optional but Recommended):
-
Antioxidant: Add a stock solution of an antioxidant like ascorbic acid to a final concentration of 0.1-1% (w/v).
-
Chelating Agent: If metal ion contamination is a possibility, add a stock solution of EDTA to a final concentration of 0.01-0.1% (w/v).
-
-
Storage:
-
Transfer the solution to a clean, amber glass vial to protect it from light.
-
Purge the headspace of the vial with an inert gas before sealing.
-
Store the solution at the appropriate temperature (4°C for short-term, -20°C or -80°C for long-term storage).
-
Protocol 2: Monitoring Phenolic Compound Stability using UV-Vis Spectrophotometry
This protocol provides a basic method for assessing changes in the concentration of a phenolic compound over time.
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of your phenolic compound of known concentrations in the chosen stabilized solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for your compound.
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
-
Stability Study:
-
Prepare your phenolic compound solution according to Protocol 1.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Measure the absorbance of the aliquot at the λmax.
-
Use the standard curve to determine the concentration of the phenolic compound at each time point.
-
A decrease in concentration over time indicates degradation.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
HPLC is a more specific and accurate method for monitoring the stability of phenolic compounds.
-
Method Development:
-
Develop or use a validated HPLC method for the separation and quantification of your phenolic compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or Diode Array Detector).
-
-
Sample Preparation:
-
At each time point of your stability study, take an aliquot of your solution.
-
Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis:
-
Inject the filtered sample into the HPLC.
-
Quantify the peak area of your phenolic compound.
-
A decrease in the peak area over time indicates degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Key factors that contribute to the degradation of phenolic compounds in solution.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The effect of temperature on phenol degradation in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jscholaronline.org [jscholaronline.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Encapsulation Processes: Valorization, Stabilization, and Commercialization of Active and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying, and Microwave-Drying Using Maltodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. mdpi.com [mdpi.com]
- 21. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Piperidine Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of piperidine isomers by High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for developing an HPLC method for chiral separation of piperidine isomers?
A systematic approach is advised. Begin by selecting a column and mobile phase based on the physicochemical properties of your piperidine analytes. It's common to screen different chiral stationary phases (CSPs) and mobile phase compositions to identify the best initial conditions. Following this, optimize parameters such as mobile phase modifiers, flow rate, and temperature to achieve the desired resolution.[1]
Q2: My piperidine compound does not have a UV chromophore. How can I detect it using HPLC-UV?
For compounds lacking a UV chromophore, pre-column derivatization is a widely used strategy.[1] This process involves reacting the analyte with a derivatizing agent to introduce a chromophore. For instance, piperidin-3-amine can be derivatized with p-toluenesulfonyl chloride (PTSC) to enable UV detection at 228 nm.[1][2] Another example is the use of benzoyl chloride for the derivatization of 3-aminopiperidine.[3]
Q3: What role do mobile phase additives play in the chiral separation of piperidine isomers?
Additives can significantly enhance peak shape and selectivity.[1] For basic compounds like piperidines, adding a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can minimize peak tailing by competing with the basic analyte for interaction with acidic silanol groups on the silica surface.[1][4][5] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often employed.[1][5]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Enantiomers
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selected column's chiral selector may not be suitable for the specific piperidine isomers. The choice of CSP is a critical factor in achieving enantioseparation.[6][7]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic solvents and additives, greatly influences selectivity.[7]
-
Incorrect HPLC Mode: The choice between normal-phase, reversed-phase, or polar organic mode can be critical. Screening in different modes is often necessary to find the optimal separation conditions.[7]
-
Temperature Effects: Temperature can alter the interactions between the analytes and the CSP, thereby affecting resolution.[1]
Solutions:
-
Screen Different CSPs: Test a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for screening basic compounds.[5]
-
Optimize Mobile Phase:
-
Normal-Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) and the alcohol (e.g., ethanol, isopropanol).[8]
-
Reversed-Phase: Adjust the ratio of the aqueous buffer and the organic modifier (e.g., acetonitrile, methanol).[5]
-
Additives: Introduce or vary the concentration of basic (e.g., 0.1% DEA) or acidic (e.g., 0.1% TFA) additives.[5]
-
-
Evaluate Different HPLC Modes: If normal-phase is unsuccessful, explore reversed-phase or polar organic modes, as they can offer complementary selectivity.[7]
-
Investigate Temperature: Analyze samples at different column temperatures (e.g., 25°C, 35°C, 45°C) to determine the impact on resolution.[1]
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: The basic nitrogen atom in the piperidine ring can interact with acidic residual silanol groups on the silica surface of the column, leading to peak tailing.[1][9]
-
Column Overload: Injecting an excessive amount of the sample can result in distorted peak shapes.[1][10]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1]
Solutions:
-
Use a Basic Modifier: Add a competing base like 0.1% diethylamine (DEA) to the mobile phase to mask the active silanol sites.[1][4]
-
Employ a Suitable Column:
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[1][10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Data & Protocols
Table 1: Example HPLC Conditions for Chiral Separation of Piperidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Derivatized (S)-piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | [2] |
| Derivatized 3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate aqueous solution-Isopropanol (99:1) | 0.8 | UV at 254 nm | [3] |
| Piperidine-2,6-diones | Kromasil CHI-DMB | Hexane:Dioxane (90:10 v/v) | Not Specified | Not Specified | [11] |
| (S)-1-Boc-3-hydroxypiperidine | Chiralpak-IC3 (250 x 4.6 mm, 3µm) | Isocratic (specifics not detailed in abstract) | 0.6 | UV (190-400 nm) | [12] |
Experimental Protocol: Pre-column Derivatization of Piperidin-3-amine with PTSC[1][2]
-
Sample Preparation: Dissolve the piperidin-3-amine sample in a suitable solvent.
-
Basic Solution: Prepare a basic solution, for example, sodium bicarbonate, to facilitate the reaction.
-
Derivatization Reaction:
-
Mix the piperidine sample with the basic solution.
-
Add a solution of para-toluenesulfonyl chloride (PTSC).
-
Allow the reaction to proceed. Optimization of reaction time and temperature may be necessary.
-
-
Sample Preparation for HPLC: After the reaction is complete, the sample may require neutralization or dilution before injection into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for poor or no resolution.
Caption: Logical relationship between causes and solutions for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low yield in the dehydration of 1,3-dimethyl-4-arylpiperidinol. | The two-step dehydration process via cis-thermal elimination of the corresponding alkyl carbonate is highly dependent on the nature of the carbonate alkyl group.[1][2] | Ensure the use of preferred alkyl groups for the carbonate derivative, such as Ethyl (Et), iso-Butyl (i-Bu), or iso-Propyl (i-Pr), which have been shown to achieve yields of up to 90%.[1][2] |
| The temperature of the cis-thermal elimination is critical. | Strictly maintain the reaction temperature at 190 °C for the cis-thermal elimination of the alkyl carbonate derivative.[1][2] | |
| Poor regio- and stereospecificity in the alkylation of the metalloenamine. | Incomplete deprotonation of the 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate. | Use n-Butyllithium (n-BuLi) for the deprotonation to form the metalloenamine, ensuring anhydrous conditions to maintain the reactivity of the organolithium reagent.[1][2] |
| The reaction temperature for the alkylation is not optimal. | Control the temperature during the alkylation step to ensure high regio- and stereospecificity. The exact temperature will depend on the specific electrophile used. | |
| Formation of multiple byproducts during cyclization. | For piperidine synthesis in general, side reactions such as the formation of substituted pyrrolidines through ring contraction can occur. | Carefully control the reaction conditions, including temperature and the choice of reagents, to favor the formation of the desired piperidine ring. |
| Difficulty in the purification of the final compound. | The presence of closely related stereoisomers or other impurities. | Employ advanced purification techniques such as supercritical fluid chromatography (SFC) or ion-exchange chromatography (IEX) for challenging separations.[3] |
| Residual catalysts or reagents from previous steps. | Ensure complete quenching and removal of all reagents after each synthetic step. A basic wash (liquid-liquid extraction) can be effective for removing acidic impurities if the compound is soluble in an organic solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 1,3-dimethyl-4-piperidinone.[1][2] An improved synthesis using this starting material has been reported, leading to the desired compound as a key intermediate for opioid antagonists.[1][2]
Q2: What is the most critical step for yield optimization in the described synthetic route?
The selective dehydration of the 1,3-dimethyl-4-arylpiperidinol intermediate is a critical step.[1][2] This is achieved through a two-step process involving the cis-thermal elimination of an alkyl carbonate derivative.[1][2] The choice of the alkyl group on the carbonate is crucial for achieving a high yield in this step.[1][2]
Q3: How is the stereochemistry of the trans-3,4-dimethyl configuration established?
The desired trans-3,4-dimethyl stereochemistry is established through a regio- and stereospecific alkylation of a metalloenamine intermediate.[1][2] This intermediate is formed by the deprotonation of a 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine.[1][2]
Q4: What are the overall yields reported for opioid antagonists synthesized from this compound?
Starting from 1,3-dimethyl-4-piperidinone, the overall yield for the centrally-active opioid antagonist LY255582 was reported as 11.8% over 8 steps, and for the peripherally-active opioid antagonist LY246736-dihydrate, the yield was 6.2% over 12 steps.[1][2]
Data Presentation
Table 1: Effect of Carbonate Alkyl Group on Dehydration Yield
| Carbonate Alkyl Group | Reported Yield for Elimination Step | Reference |
| Ethyl (Et) | 90% | [1][2] |
| iso-Butyl (i-Bu) | 90% | [1][2] |
| iso-Propyl (i-Pr) | 90% | [1][2] |
Experimental Protocols
Key Synthetic Step: Dehydration of 1,3-Dimethyl-4-arylpiperidinol via cis-Thermal Elimination
This protocol is based on the improved synthesis method described by Werner et al. (1996).
-
Formation of the Alkyl Carbonate Derivative:
-
To a solution of the 1,3-dimethyl-4-arylpiperidinol in a suitable aprotic solvent (e.g., pyridine), add the corresponding alkyl chloroformate (e.g., ethyl chloroformate) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting alkyl carbonate derivative by column chromatography or recrystallization.
-
-
cis-Thermal Elimination:
-
Heat the purified alkyl carbonate derivative to 190 °C in a suitable high-boiling solvent or neat.
-
Maintain this temperature until the elimination is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and purify the resulting 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine by distillation or column chromatography.
-
Visualizations
Logical Troubleshooting Workflow for Low Dehydration Yield
Caption: Troubleshooting workflow for low yield in the dehydration step.
Simplified Synthetic Pathway
Caption: Key steps in the synthesis of the piperidine intermediate.
References
- 1. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing β-Glucuronidase Hydrolysis for Opioid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of opioid glucuronides for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the efficiency of β-glucuronidase hydrolysis for opioid analysis?
A1: The efficiency of enzymatic hydrolysis is primarily influenced by four key parameters:
-
Enzyme Source: Different sources of β-glucuronidase (e.g., recombinant, E. coli, Helix pomatia, Patella vulgata) exhibit varying activities and specificities towards different opioid glucuronides.[1][2][3] Recombinant enzymes are often favored for their higher efficiency and consistency.[1][4][5]
-
pH: The pH of the reaction mixture is critical and each enzyme has an optimal pH range for activity.[6] For many commercial enzymes, a pH between 6.0 and 7.0 is recommended.
-
Temperature: Enzyme activity is temperature-dependent. While many traditional protocols use elevated temperatures (e.g., 37-60°C) to accelerate the reaction, some modern recombinant enzymes are optimized for room temperature hydrolysis.[4][7]
-
Incubation Time: The duration of the incubation period must be sufficient to ensure complete hydrolysis. This time can range from minutes to hours depending on the enzyme, temperature, and the specific opioid glucuronide.[4]
Q2: Why am I seeing incomplete hydrolysis of certain opioid glucuronides, particularly codeine-6-glucuronide?
A2: Incomplete hydrolysis of specific opioid glucuronides, such as codeine-6-glucuronide and morphine-6-glucuronide, is a commonly encountered issue.[3][8] This can be attributed to steric hindrance at the glucuronidation site, making it more difficult for the enzyme to access the bond. To address this, consider the following:
-
Enzyme Selection: Some enzymes, particularly certain recombinant types, have demonstrated higher efficiency for these challenging substrates.[2][3]
-
Optimization of Conditions: Increasing the enzyme concentration, incubation time, or temperature (within the enzyme's stable range) can improve hydrolysis yields.
Q3: What are common inhibitors of β-glucuronidase found in urine samples?
A3: Urine is a complex matrix that can contain endogenous and exogenous substances that inhibit β-glucuronidase activity.[9] Known inhibitors include:
-
Ascorbic acid (Vitamin C)[10]
-
High concentrations of salts
-
Certain drugs or their metabolites
-
Flavonoids, thiosulfinates, iminosugars, natural acids, and lactones from dietary sources.[9]
Q4: How can I minimize the impact of inhibitors in my urine samples?
A4: To mitigate the effects of enzymatic inhibitors, the following strategies are recommended:
-
Sample Dilution: Diluting the urine sample (e.g., 1:3 or 1:5 with buffer) can reduce the concentration of inhibitors to a level that does not significantly impact enzyme activity.[6][11]
-
Use of Robust Enzymes: Some commercially available recombinant β-glucuronidases are engineered to be more resistant to common inhibitors found in urine.[9]
-
Sample Cleanup: While less common for routine high-throughput analysis, solid-phase extraction (SPE) prior to hydrolysis can remove some interfering substances.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of free opioid | 1. Incomplete hydrolysis. 2. Enzyme inhibition. 3. Incorrect reaction conditions (pH, temperature). 4. Degraded enzyme. | 1. Increase incubation time or enzyme concentration. Switch to a more efficient enzyme for the target analyte. 2. Dilute the urine sample with buffer. 3. Verify the pH of the final reaction mixture. Ensure the incubator is at the correct temperature. 4. Use a fresh aliquot of enzyme stored under recommended conditions. |
| High variability between replicate samples | 1. Inconsistent pipetting of sample, buffer, or enzyme. 2. Non-homogenous sample. 3. Presence of particulate matter in the urine. | 1. Ensure proper calibration and use of pipettes. 2. Vortex urine samples before aliquoting. 3. Centrifuge urine samples and use the supernatant for analysis. |
| Discrepancies with expected results from proficiency testing samples | 1. The proficiency sample matrix may contain inhibitors. 2. The opioid glucuronide in the sample may be one that is difficult to hydrolyze. | 1. Treat the proficiency sample as a patient sample and apply dilution strategies if inhibition is suspected. 2. Ensure your hydrolysis protocol is optimized for challenging analytes like codeine-6-glucuronide. |
| False-negative results | Incomplete hydrolysis leading to concentrations below the limit of detection. | Re-evaluate and optimize all hydrolysis parameters: enzyme source and concentration, pH, temperature, and incubation time. Consider using an enzyme known for high efficiency with a broad range of opioid glucuronides.[11] |
Data Summary Tables
Table 1: Comparison of Hydrolysis Efficiency for Different β-Glucuronidase Enzymes
| Opioid Glucuronide | Recombinant Enzyme A (%)[3] | E. coli (%)[3] | Patella vulgata (%)[3] | Red Abalone (%)[3] |
| Morphine-3-glucuronide | ~95 | ~85 | ~94 | ~80 |
| Morphine-6-glucuronide | ~80 | ~60 | ~12 | ~50 |
| Codeine-6-glucuronide | ~65 | ~30 | ~20 | ~40 |
| Hydromorphone-3-glucuronide | ~90 | ~50 | ~49 | ~60 |
| Oxymorphone-3-glucuronide | ~85 | ~70 | ~65 | ~75 |
Note: Values are approximate and compiled from various sources for illustrative purposes. Actual performance may vary.
Table 2: Recommended Incubation Conditions for Different β-Glucuronidase Types
| Enzyme Type | Optimal pH | Optimal Temperature (°C) | Typical Incubation Time |
| Recombinant (Rapid)[4][7] | 6.8 - 7.0 | Room Temperature - 40 | 5 - 30 minutes |
| Recombinant (Standard)[1][5] | 6.5 - 7.0 | 55 - 65 | 15 - 60 minutes |
| E. coli[8] | 6.8 - 7.2 | 37 - 55 | 1 - 4 hours |
| Patella vulgata (Limpet) | 5.0 | 37 - 60 | 2 - 16 hours |
| Helix pomatia (Snail)[8] | 4.5 - 5.0 | 37 - 60 | 2 - 16 hours |
Experimental Protocols
Protocol 1: Rapid Hydrolysis with Recombinant β-Glucuronidase at Room Temperature
This protocol is suitable for high-throughput laboratories using a modern, fast-acting recombinant enzyme.
-
Sample Preparation: Centrifuge urine samples at 2000 x g for 5 minutes to pellet any precipitates.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of urine supernatant
-
100 µL of hydrolysis buffer (containing the appropriate concentration of recombinant β-glucuronidase and internal standards).
-
-
Incubation: Gently vortex the plate and incubate at room temperature (20-25°C) for 15 minutes. Some rapid enzymes may achieve complete hydrolysis in as little as 5-10 minutes.[7]
-
Sample Analysis: After incubation, the samples can be directly injected into an LC-MS/MS system ("dilute-and-shoot") or subjected to further cleanup such as protein precipitation or solid-phase extraction (SPE).
Protocol 2: Standard Hydrolysis with Thermally-Activated β-Glucuronidase
This protocol is a more traditional approach, often used with enzymes derived from natural sources or some recombinant types that require elevated temperatures.
-
Sample Preparation: Centrifuge urine samples at 2000 x g for 5 minutes.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
200 µL of urine supernatant
-
50 µL of buffer (e.g., 0.5 M phosphate buffer, pH 6.8)
-
25 µL of β-glucuronidase solution (e.g., from E. coli or abalone)
-
Internal standard solution
-
-
Incubation: Vortex the mixture and place in an incubator at 55°C for 1 hour.
-
Termination and Cleanup: Remove from the incubator and allow to cool. Add 200 µL of acetonitrile to precipitate proteins. Vortex and then centrifuge at 3000 x g for 10 minutes.
-
Sample Analysis: Transfer the supernatant to an autosampler vial or plate for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for opioid hydrolysis.
Caption: Troubleshooting logic for incomplete hydrolysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. "Comparison of Hydrolysis Efficiency and Performance of Four Recombinan" by Christina Fernandez [academicworks.cuny.edu]
- 5. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 10. Inhibition of beta-glucuronidase in human urine by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forensicrti.org [forensicrti.org]
Technical Support Center: Enhancing Oral Bioavailability of Piperidine-Based Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of piperidine-based antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?
A1: The low oral bioavailability of piperidine derivatives typically stems from one or a combination of the following factors:
-
Poor Aqueous Solubility: Piperidine scaffolds are often lipophilic and can exhibit poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical prerequisite for absorption.[1]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
Extensive First-Pass Metabolism: The piperidine ring and its substituents can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver. This metabolic breakdown reduces the amount of active drug reaching systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1][2]
Q2: My piperidine-based antagonist shows good in vitro permeability (e.g., in a Caco-2 assay) but still has low oral bioavailability in vivo. What is the likely cause?
A2: This scenario strongly suggests that the limiting factor is not permeability but rather extensive first-pass metabolism or, to a lesser extent, in vivo solubility issues not captured by the in vitro assay. The compound is likely being absorbed from the gut but is then rapidly metabolized in the intestinal wall or the liver before it can reach systemic circulation.[1][2]
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay: Use liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. High clearance would confirm rapid metabolism.
-
Identify metabolic "soft spots": Use techniques like mass spectrometry to identify the metabolites and pinpoint the sites on the molecule that are most susceptible to metabolism.
-
Structural Modification: Consider medicinal chemistry approaches to block these metabolic sites, such as introducing sterically hindering groups or replacing metabolically labile C-H bonds with more stable C-F bonds.[1]
Q3: I have improved the aqueous solubility of my compound, but the oral bioavailability has not increased as expected. What should I investigate next?
A3: If solubility is no longer the rate-limiting step, the bottleneck has likely shifted to either poor intestinal permeability or high first-pass metabolism.[1]
Troubleshooting Steps:
-
Assess Intestinal Permeability: A Caco-2 permeability assay can help determine if the compound can efficiently cross the intestinal wall.[1]
-
Investigate Efflux Transporters: A bidirectional Caco-2 assay can determine if your compound is a substrate for efflux transporters like P-gp. A high efflux ratio (B-to-A / A-to-B permeability) indicates active pumping of the compound back into the gut lumen.[1]
-
Evaluate Metabolic Stability: As mentioned in Q2, assessing metabolic stability with liver microsomes or hepatocytes is crucial.
Q4: What are the most common formulation strategies to enhance the oral bioavailability of piperidine-based antagonists?
A4: Several formulation strategies can be employed, broadly categorized as:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs. They can also promote lymphatic transport, which can help bypass first-pass metabolism in the liver.[3][4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[1][6][7]
-
Prodrugs: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions in the body. This approach can be used to improve solubility, permeability, and metabolic stability.[8][9]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting and enhancing the oral bioavailability of piperidine-based antagonists.
Caption: Troubleshooting workflow for enhancing piperidine bioavailability.
Data Presentation: Comparative Bioavailability Studies
The following tables summarize quantitative data from studies that have successfully enhanced the oral bioavailability of piperidine-containing compounds.
Table 1: Enhancement of Piperine Bioavailability with a Self-Emulsifying Drug Delivery System (SEDDS)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Piperine (Self-prepared capsules) | 0.34 ± 0.08 | 1.0 | 1.35 ± 0.26 | 100 | [3] |
| Piperine in SEDDS | 1.29 ± 0.21 | 0.5 | 7.05 ± 1.12 | 625.74 | [3] |
Table 2: Prodrug Strategy for Enhancing the Bioavailability of Perzinfotel (a Piperidine Derivative)
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Perzinfotel (Parent Drug) | 30 | 130 ± 30 | 460 ± 110 | 3-5 | [10] |
| Perzinfotel Prodrug | 10 | 320 ± 60 | 1140 ± 220 | ~12.5 (2.5-fold increase in exposure at 1/3 dose) | [10] |
Table 3: Oral Bioavailability of Different Fentanyl Formulations
| Formulation | Dose (µg) | Cmax (pg/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Intravenous Fentanyl | 50 | 886 | 0.06 | 100 | |
| Intranasal Fentanyl | 47 | 338 | 0.21 | 74.70 | |
| Oral Transmucosal Fentanyl Citrate (OTFC) | 200 | 310 | 1.20 | 41.25 |
Signaling Pathways and Metabolic Processes
The following diagram illustrates the primary routes of absorption and first-pass metabolism for an orally administered piperidine-based antagonist.
Caption: Absorption and first-pass metabolism of piperidine antagonists.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in various aqueous media.
Materials:
-
Piperidine-based antagonist
-
20 mL glass vials with screw caps
-
Orbital shaker/incubator
-
pH meter
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Aqueous buffers (e.g., pH 1.2, 4.5, and 6.8)
Methodology:
-
Add an excess amount of the piperidine-based antagonist to a glass vial (enough to ensure solid remains after equilibrium).
-
Add a known volume (e.g., 10 mL) of the desired aqueous buffer to the vial.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: In Vitro Dissolution Testing
This protocol assesses the rate and extent of drug release from a formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
Formulation of the piperidine-based antagonist (e.g., tablet, capsule, solid dispersion)
-
Syringes and filters
-
HPLC system
Methodology:
-
Prepare the dissolution medium and deaerate it.
-
Place the specified volume of the dissolution medium (e.g., 900 mL) in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).
-
Place one dosage form into each vessel.
-
Start the dissolution test and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the drug concentration in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol evaluates the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (Solutions A and B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Piperidine-based antagonist stock solution
-
Positive control compound (with known metabolic lability)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing liver microsomes and the piperidine-based antagonist in phosphate buffer in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Include control wells without the NADPH regenerating system to account for non-enzymatic degradation.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijpsdronline.com [ijpsdronline.com]
Technical Support Center: Overcoming Poor Microsomal Stability of Piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working to improve the microsomal stability of piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for piperidine derivatives?
A1: Piperidine rings are susceptible to several common metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most prevalent pathways include:
-
Oxidation: This frequently occurs on the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams, or at other positions on the ring.[1] Unsubstituted piperidine rings are particularly prone to oxidation.[1]
-
N-dealkylation: This is a very common metabolic pathway, often catalyzed by CYP3A4.[1][3][4] This process involves the cleavage of an alkyl group attached to the piperidine nitrogen.
-
Ring Contraction: In some cases, piperidine rings can undergo oxidative ring contraction to form pyrrolidines.[5]
Q2: How can I identify the specific metabolic "hotspots" on my piperidine compound?
A2: Identifying metabolic soft spots is a critical first step. The most direct method is to perform a metabolite identification (MetID) study.[1] This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and then analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[1]
Q3: What are the primary strategies to block or reduce the metabolism of the piperidine ring?
A3: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed to improve stability:[1]
-
Blocking Sites of Metabolism: Introduce substituents, often referred to as "blocking groups" like fluorine or methyl groups, at or near the site of metabolism. This can sterically hinder enzyme access or alter the electronic properties of the ring.[1][6]
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism.[1][7] This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for enzymes to break.[1]
-
Bioisosteric Replacement: Replace the piperidine ring with a less metabolically labile isostere. This involves substituting the piperidine with another cyclic scaffold that maintains the necessary pharmacophoric interactions but possesses greater metabolic stability.[1][8] Examples include azetidines, pyrrolidines, morpholines, or spirocyclic systems like azaspiro[3.3]heptanes.[1][9][10]
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its metabolic stability.[1][6] Introducing polar groups or heteroatoms can help achieve this.[1]
-
Conformational Constraint: Introducing conformational rigidity, for instance by creating bridged systems, can sometimes improve metabolic stability.[1]
Q4: I'm considering bioisosteric replacement. What are some common replacements for a piperidine ring and what are their potential advantages and disadvantages?
A4: Bioisosteric replacement is a powerful strategy. The following table summarizes common replacements:
| Bioisostere | Potential Advantages | Potential Disadvantages |
| Azetidine/Pyrrolidine | Can enhance metabolic stability and aqueous solubility.[1] | Smaller ring size may alter exit vectors and impact potency. |
| Piperazine | Can modulate pKa and offers additional points for substitution. May reduce hERG liability by lowering basicity.[1] | Can introduce new metabolic liabilities. |
| Morpholine | Increases polarity and can improve solubility.[1] | The oxygen atom may act as a hydrogen bond acceptor, potentially altering target binding. |
| Tropane | Increased rigidity can improve metabolic stability.[1] | More complex synthesis. |
| Azaspiro[3.3]heptane | Can improve metabolic stability and solubility while maintaining similar basicity and lipophilicity to piperidine.[9][10] | Synthesis can be more complex than simple piperidines. |
Q5: My attempts to improve metabolic stability are negatively impacting my compound's hERG profile. How can I mitigate this?
A5: This is a common challenge in drug discovery, as modifications to improve metabolism can sometimes introduce other liabilities. Key strategies to address hERG issues include:
-
Reduce Basicity: The basicity of the piperidine nitrogen is often a key contributor to hERG binding. Strategies to mitigate this include introducing electron-withdrawing groups (e.g., fluorine) near the nitrogen or replacing the piperidine with a less basic ring, such as a piperazine or morpholine.[1]
-
Decrease Lipophilicity: High lipophilicity can lead to increased hERG inhibition. Introducing polar groups or replacing aromatic rings with more polar heteroaromatic systems can be effective.[1]
Troubleshooting Guide for Microsomal Stability Assays
Issue: High variability in results between experiments.
-
Possible Causes: Inconsistent pipetting of the compound or microsomes, temperature fluctuations during incubation, or lot-to-lot variability in the microsomal preparations.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
Use a temperature-controlled incubator and allow all reagents to reach 37°C before starting the reaction.
-
Always qualify new lots of microsomes using known positive control compounds to ensure consistent activity.[11]
-
Issue: Compound appears unstable in the control incubation (without NADPH).
-
Possible Cause: This suggests non-enzymatic degradation. The compound may be chemically unstable in the assay buffer or could be degrading due to other components in the microsomal preparation.
-
Troubleshooting Steps:
-
Always include a "minus cofactor" (NADPH) control to assess for non-enzymatic or non-NADPH-dependent degradation.[1][11]
-
If instability is observed, check the pH and composition of the incubation buffer.
-
Consider if the compound is susceptible to hydrolysis or other chemical degradation pathways under the assay conditions.
-
Issue: Low compound solubility in the assay medium.
-
Possible Cause: The compound is precipitating out of solution at the tested concentration, making it unavailable to the metabolic enzymes.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells, typically below 1%.[1]
-
Visually inspect the incubation wells for any signs of precipitation.
-
If solubility is a persistent issue, consider lowering the test compound concentration.
-
Issue: Compound is stable in microsomes but shows high clearance in hepatocytes.
-
Possible Cause: The compound is likely being metabolized by enzymes that are not present or are in low abundance in microsomes. This could include Phase II enzymes (like UGTs or SULTs) or cytosolic enzymes (like aldehyde oxidase).
-
Troubleshooting Steps:
-
This result indicates that microsomal stability alone is not a complete predictor of in vivo clearance for your compound.
-
Further investigation using hepatocytes is necessary to identify the metabolic pathways responsible for the observed clearance.
-
Consider performing metabolite identification studies in hepatocytes to understand the full metabolic profile.
-
Data Presentation
Table 1: Illustrative Impact of Structural Modifications on Metabolic Stability
The following table provides hypothetical but representative data illustrating how different structural modifications can impact the metabolic stability of a piperidine derivative in human liver microsomes (HLM).
| Analog | Modification | t½ in HLM (min) | Intrinsic Clearance (μL/min/mg) |
| Parent | Unsubstituted Piperidine | 5 | 138.6 |
| Analog 1 | 4-fluoro substitution | 25 | 27.7 |
| Analog 2 | N-cyclopropylmethyl | 45 | 15.4 |
| Analog 3 | 4,4-difluoro substitution | > 60 | < 11.5 |
| Analog 4 | Bioisostere (Azaspiro[3.3]heptane) | 52 | 13.3 |
Data is illustrative and based on general trends observed in medicinal chemistry literature.[6][9]
Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay
1. Purpose To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[12][13]
2. Materials
-
Liver microsomes (human, rat, etc.)[12]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[13][14]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH.[12][14]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[13][15]
-
Ice-cold acetonitrile or methanol (for reaction termination)[12]
-
96-well plates
-
Incubator (37°C)[12]
-
LC-MS/MS system for analysis[12]
3. Procedure
3.1 Reagent Preparation
-
Thaw liver microsomes on ice. Dilute to the desired working concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer.[13] Keep on ice.
-
Prepare the NADPH solution in phosphate buffer (e.g., 1 mM final concentration).[11]
-
Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer to an intermediate concentration. The final test compound concentration is typically 1 µM.[11][13]
3.2 Incubation
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time point zero (T=0).
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11][12]
3.3 Sample Processing and Analysis
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the protein.[12]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein) .
Mandatory Visualizations
Caption: A general workflow for identifying and addressing poor microsomal stability.
Caption: A decision tree for troubleshooting common microsomal stability assay problems.
Caption: Common metabolic pathways of piperidine derivatives mediated by CYP450 enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Minimizing CNS Exposure of Peripherally Acting Opioid Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of peripherally acting opioid antagonists with minimal central nervous system (CNS) exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to limit the CNS penetration of our peripherally acting opioid antagonist?
A1: Minimizing CNS exposure is crucial to avoid central side effects. The primary strategies revolve around designing molecules that poorly penetrate the blood-brain barrier (BBB). This can be achieved by:
-
Increasing Physicochemical Hindrances: Modifying the molecule to have properties that are unfavorable for passive diffusion across the BBB.[1][2] This includes increasing molecular weight and polar surface area, and reducing lipophilicity.[1][3][4]
-
Maximizing Efflux Transport: Designing the compound to be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5][6][7] These transporters actively pump the drug out of the brain endothelial cells back into the bloodstream.[8]
-
Formulation Strategies: While less common for systemic drugs, specific formulations can be designed to limit free drug concentration in the plasma, though this is a more complex approach.[9][10]
Q2: Our lead compound shows unexpected CNS side effects in animal models. What are the likely causes?
A2: Unexpected CNS effects suggest that your peripherally acting opioid antagonist is crossing the BBB at higher concentrations than anticipated. Potential causes include:
-
High Passive Permeability: The physicochemical properties of your compound may favor passive diffusion across the BBB.[2][3]
-
Not a Substrate for Efflux Pumps: The compound may not be recognized by efflux transporters like P-gp, or the efflux is not efficient enough to counteract influx.[4][7]
-
Metabolites Penetrating the CNS: A peripherally restricted parent drug could be metabolized into smaller, more lipophilic metabolites that can cross the BBB.
-
Species Differences: Efflux transporter expression and substrate specificity can vary between preclinical species and humans, leading to misleading data from animal models.[4]
Q3: How do we determine if our compound is a substrate for P-glycoprotein (P-gp)?
A3: Several in vitro and in vivo methods can be used to assess if a compound is a P-gp substrate:
-
In Vitro Assays: The most common method is the bidirectional transport assay using cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells.[5][6][11] An efflux ratio greater than 2 in the basal-to-apical versus apical-to-basal direction, which is reduced in the presence of a P-gp inhibitor, indicates P-gp substrate activity.[12]
-
In Vivo Studies: Comparing the brain-to-plasma concentration ratio (Kp) of the compound in wild-type rodents versus rodents lacking P-gp (mdr1a/1b knockout). A significantly higher Kp in knockout animals confirms P-gp mediated efflux.[13] The unbound brain-to-plasma concentration ratio (Kp,uu) is considered the most accurate measure.[5][6]
Troubleshooting Guides
Problem: High brain-to-plasma (B/P) ratio observed in in vivo rodent studies.
| Possible Cause | Troubleshooting Steps |
| Favorable Physicochemical Properties for CNS Penetration | 1. Analyze Physicochemical Properties: Compare the compound's properties to the ideal ranges for peripheral restriction (see Table 1).2. Structural Modifications: Modify the chemical structure to increase polarity (e.g., add hydrogen bond donors/acceptors), increase molecular weight, or decrease lipophilicity (logD).[1] |
| Low P-glycoprotein (P-gp) Efflux | 1. Conduct In Vitro P-gp Substrate Assay: Use the MDCK-MDR1 assay to determine the efflux ratio (see Experimental Protocol 1).2. Structural Modifications for P-gp Substrates: Introduce moieties known to be recognized by P-gp. This often involves a careful balance as high P-gp affinity can also reduce oral absorption.[4] |
| CNS-penetrant Metabolites | 1. Metabolite Identification Studies: Perform in vitro and in vivo metabolite profiling to identify major metabolites.2. Assess CNS Penetration of Metabolites: Synthesize the identified metabolites and evaluate their physicochemical properties and brain penetration potential. |
| Saturation of Efflux Transporters | 1. Dose-Ranging In Vivo Studies: Determine if the B/P ratio is dose-dependent. A disproportional increase at higher doses may suggest transporter saturation.2. In Vitro Concentration-Dependent Assays: Evaluate the efflux ratio at multiple concentrations in the MDCK-MDR1 assay. |
Data Presentation
Table 1: Physicochemical Properties Influencing CNS Exposure
| Property | Favorable for Peripheral Restriction | Favorable for CNS Penetration |
| Molecular Weight (MW) | > 450 Da[4] | < 450 Da[4] |
| Topological Polar Surface Area (TPSA) | > 70 Ų[4] | < 70 Ų[4] |
| Lipophilicity (logD at pH 7.4) | < 1 | 1 - 3 |
| Hydrogen Bond Donors (HBD) | > 3 | < 3 |
| Hydrogen Bond Acceptors (HBA) | > 5 | < 5 |
| P-glycoprotein (P-gp) Substrate | Yes (High Efflux Ratio)[7] | No |
Experimental Protocols
Experimental Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay using MDCK-MDR1 Cells
Objective: To determine if a test compound is a substrate of the human P-gp transporter.
Materials:
-
MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.[5][6]
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
Test compound.
-
P-gp inhibitor (e.g., zosuquidar or elacridar).
-
Lucifer yellow.
-
LC-MS/MS for quantification.
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation.
-
Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Bidirectional Transport Assay:
-
Prepare dosing solutions of the test compound in HBSS, with and without a P-gp inhibitor.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Collect a sample from the donor chamber at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An ER > 2.0 in MDCK-MDR1 cells, which is significantly reduced (typically to ~1.0) in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Visualizations
Caption: Role of P-glycoprotein in minimizing CNS exposure.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Blood‐Brain Barrier and Beyond: Challenges and Opportunities for Novel CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral Opioid Receptor Antagonists for Opioid-Induced Constipation: A Primer on Pharmacokinetic Variabilities with a Focus on Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-gp Substrate Identification | Evotec [evotec.com]
- 12. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solid-Phase Extraction (SPE) for Polyphenol Analysis
Welcome to our comprehensive guide on utilizing Solid-Phase Extraction (SPE) for the purification and concentration of polyphenols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of polyphenols.
| Symptom | Possible Cause | Suggested Solution |
| Low Analyte Recovery | 1. Inappropriate Sorbent Choice: The sorbent may not have sufficient affinity for the target polyphenols. Highly polar polyphenols, for instance, may not be well-retained on a C18 sorbent.[1][2] | - Select a Sorbent with Appropriate Polarity: For polar polyphenols, consider using a more polar sorbent or a polymeric sorbent like Oasis HLB, which is designed to retain a wider range of compounds.[3] For charged polyphenols, an ion-exchange sorbent may be more effective.[4] |
| 2. Incorrect Sample pH: The pH of the sample can affect the ionization state of polyphenols, influencing their retention on the sorbent.[1][5] | - Adjust Sample pH: For reversed-phase SPE, adjust the sample pH to suppress the ionization of acidic polyphenols (e.g., acidify to pH 2-3) to increase their retention. For ion-exchange SPE, ensure the pH allows for the target compounds to be charged.[5] | |
| 3. Sample Solvent Too Strong: If the sample is dissolved in a solvent with high elution strength, the polyphenols may not be retained on the cartridge.[5][6] | - Dilute the Sample: Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent) before loading it onto the SPE cartridge.[5] | |
| 4. High Flow Rate during Loading: A fast flow rate can prevent adequate interaction between the polyphenols and the sorbent, leading to breakthrough.[5][6] | - Decrease the Loading Flow Rate: Load the sample at a slower, controlled flow rate (e.g., 1-2 mL/min) to allow for sufficient interaction time.[7] | |
| 5. Column Overload: The mass of polyphenols and other matrix components in the sample exceeds the capacity of the SPE cartridge.[5] | - Reduce Sample Volume or Increase Sorbent Mass: Either decrease the volume of the sample loaded or use an SPE cartridge with a larger sorbent mass.[5] | |
| 6. Incomplete Elution: The elution solvent may not be strong enough to desorb the polyphenols from the sorbent completely.[6] | - Use a Stronger Elution Solvent: Increase the strength of the elution solvent by increasing the percentage of the organic modifier or by using a different, stronger solvent. Acidifying the elution solvent can also improve the recovery of certain polyphenols.[3] | |
| Analyte Elutes During Wash Step | Wash Solvent is Too Strong: The wash solvent has sufficient elution strength to remove the target polyphenols along with the interferences.[6] | - Use a Weaker Wash Solvent: Decrease the percentage of the organic solvent in the wash solution to a point where it removes interferences without eluting the analytes of interest.[7] |
| Inconsistent Results | 1. Cartridge Drying Out: If the sorbent bed dries out between the conditioning/equilibration and sample loading steps, retention can be inconsistent. | - Do Not Allow the Sorbent to Dry: Ensure the sorbent bed remains solvated throughout the conditioning, equilibration, and sample loading steps. |
| 2. Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution can lead to variable retention and recovery. | - Use a Vacuum Manifold or Automated System: Employ a vacuum manifold or an automated SPE system to maintain consistent and reproducible flow rates. | |
| Interferences in Final Eluate | 1. Inadequate Washing: The wash step is not sufficient to remove all matrix interferences. | - Optimize the Wash Step: Increase the volume of the wash solvent or try a slightly stronger wash solvent that does not elute the target analytes. A multi-step wash with solvents of increasing strength can also be effective. |
| 2. Sorbent-Interference Interactions: Some matrix components may have similar interactions with the sorbent as the target polyphenols. | - Use a More Selective Sorbent: Consider using a mixed-mode or ion-exchange sorbent to exploit different retention mechanisms and achieve better separation from interferences. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right SPE sorbent for my polyphenol analysis?
A1: The choice of sorbent depends on the properties of your target polyphenols and the sample matrix.[4][8]
-
For non-polar to moderately polar polyphenols (e.g., flavanones, flavones) in aqueous samples: Reversed-phase sorbents like C18 are a good starting point.[9]
-
For a wide range of polyphenols, including polar ones (e.g., phenolic acids, glycosylated flavonoids): Polymeric sorbents such as Oasis HLB or Strata-X are often more effective due to their mixed-mode retention mechanisms.[3]
-
For acidic polyphenols (e.g., phenolic acids): Anion-exchange sorbents can provide high selectivity.
-
For basic polyphenols: Cation-exchange sorbents are suitable.
Q2: Can I reuse SPE cartridges for polyphenol analysis?
A2: While some studies have shown that SPE cartridges can be reused a limited number of times for certain applications without significant loss of performance, it is generally not recommended for routine analysis.[10][11] The risk of carryover and sample cross-contamination is considerable.[12] If you choose to reuse cartridges, it is crucial to develop and validate a rigorous cleaning and regeneration protocol.[13]
Q3: What should I do if my polyphenols are not retained on a C18 column?
A3: If your polyphenols are breaking through a C18 column, it is likely that they are too polar for this type of sorbent.[2] Consider the following:
-
Switch to a more polar or polymeric sorbent: As mentioned in Q1, Oasis HLB or other polymeric phases are better suited for retaining polar compounds.[3]
-
Adjust the sample pH: Ensure the pH of your sample is adjusted to suppress the ionization of your target polyphenols.
-
Decrease the organic content of your sample: Dilute your sample with water to reduce the elution strength of the loading solution.
Q4: My anthocyanin recovery is low. What are the specific troubleshooting steps?
A4: Anthocyanins can be particularly challenging due to their charge and potential for degradation. For low recovery of anthocyanins:
-
Acidify all solutions: Anthocyanins are more stable in acidic conditions. Ensure your sample, wash, and elution solvents are acidified (e.g., with formic acid or HCl) to maintain their flavylium cation form.[3]
-
Consider a polymeric or cation-exchange sorbent: These sorbents often provide better retention for the charged structure of anthocyanins compared to C18.
-
Optimize the elution solvent: A higher percentage of organic solvent, often with acidification, is typically required for complete elution.
Q5: I see colored compounds eluting during the wash step. What does this mean?
A5: If you observe colored compounds, such as anthocyanins, eluting during the wash step, it indicates that your wash solvent is too strong and is prematurely eluting your target analytes. You should decrease the organic solvent concentration in your wash solution.
Quantitative Data Summary
The recovery of polyphenols using SPE can vary significantly depending on the polyphenol class, the sorbent material, and the sample matrix. The following table summarizes typical recovery rates reported in the literature.
| Polyphenol Class | Sorbent | Sample Matrix | Average Recovery (%) |
| Phenolic Acids | Oasis HLB | Honey | >90% |
| Strata-X | Honey | ~85-95% | |
| C18 | Honey | ~70-90% | |
| Flavonols | Oasis HLB | Honey | >90% |
| Strata-X | Honey | ~80-95% | |
| C18 | Honey | ~75-90% | |
| Catechins | C18 | Wine | ~85-98% |
| Anthocyanins | Oasis HLB | Berries | >90% (with acidified solvents) |
| C18 | Berries | ~70-85% (with acidified solvents) |
Note: Recovery rates are highly method-dependent and should be empirically determined for each specific application.
Experimental Protocols
Here are detailed methodologies for key SPE applications in polyphenol analysis.
Protocol 1: Extraction of Phenolic Acids and Flavonoids from Honey using Oasis HLB
This protocol is adapted for the extraction of a broad range of polyphenols from honey.[14]
-
Sample Preparation:
-
Dissolve 10 g of honey in 50 mL of acidified water (pH 2 with HCl).
-
Filter the solution to remove any solid particles.
-
-
SPE Cartridge: Oasis HLB (200 mg, 3 mL)
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of acidified water (pH 2) through the cartridge.
-
Sample Loading: Load the entire 50 mL of the prepared honey solution onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash with 10 mL of acidified water (pH 2) to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the polyphenols with 5 mL of methanol.
-
Protocol 2: Extraction of Catechins and Other Polyphenols from Tea Leaves
This protocol is suitable for the purification of catechins and other polyphenols from tea leaf extracts.[15][16]
-
Sample Preparation:
-
Extract 1 g of ground tea leaves with 50 mL of 70% ethanol in water with sonication for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the ethanol from the supernatant under reduced pressure.
-
Reconstitute the aqueous residue in 20 mL of water.
-
-
SPE Cartridge: C18 (500 mg, 6 mL)
-
Procedure:
-
Conditioning: Pass 10 mL of methanol through the cartridge.
-
Equilibration: Pass 10 mL of water through the cartridge.
-
Sample Loading: Load the 20 mL aqueous tea extract onto the cartridge at a flow rate of 2 mL/min.
-
Washing: Wash with 10 mL of water to remove caffeine and other polar compounds.
-
Elution: Elute the catechins and other polyphenols with 10 mL of methanol.
-
Protocol 3: Extraction of Anthocyanins from Berries
This protocol is optimized for the selective extraction of anthocyanins from berry samples.[17][18][19]
-
Sample Preparation:
-
Homogenize 5 g of berries with 25 mL of acidified methanol (0.1% HCl).
-
Sonicate for 15 minutes and then centrifuge.
-
Collect the supernatant and dilute with 25 mL of acidified water (0.1% HCl).
-
-
SPE Cartridge: Oasis HLB (200 mg, 3 mL)
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of acidified water (0.1% HCl) through the cartridge.
-
Sample Loading: Load the diluted berry extract onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash with 5 mL of acidified water (0.1% HCl) to remove sugars and organic acids.
-
Elution: Elute the anthocyanins with 5 mL of acidified methanol (0.1% HCl).
-
Visualizations
General SPE Workflow for Polyphenol Analysis
Caption: A typical workflow for polyphenol sample clean-up using solid-phase extraction.
Troubleshooting Flowchart for Low Polyphenol Recovery
Caption: A decision-making flowchart for troubleshooting low recovery in polyphenol SPE.
Sorbent Selection Guide for Polyphenol Analysis
Caption: A decision tree to guide the selection of the appropriate SPE sorbent for polyphenol analysis.
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 9. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 10. "Can We Re-use “Single-Use” Solid Phase Extraction Cartridges?" by Erin R. Morrison [digitalcommons.usf.edu]
- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 12. can I re-use SPE catridge - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Advances in the Chemistry, Analysis and Adulteration of Anthocyanin Rich-Berries and Fruits: 2000–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Opioid Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of opioid compounds is critical in pharmaceutical development, clinical toxicology, and forensic science. The validation of analytical methods ensures that the data generated is fit for its intended purpose. This guide provides a comparative overview of common analytical techniques for opioid analysis, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an analytical method for opioid analysis depends on various factors, including the specific opioid, the sample matrix, and the required sensitivity and selectivity. The most commonly employed techniques are LC-MS, GC-MS, and immunoassays.
Table 1: Comparison of Analytical Method Performance for Opioid Analysis
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays |
| Sensitivity | High (sub-μg/L levels)[1] | Moderate to High | Moderate |
| Specificity | High | High | Moderate (potential for cross-reactivity) |
| Sample Throughput | Moderate to High | Moderate | High |
| Sample Preparation | Minimal (dilute-and-shoot) to moderate (SPE)[2] | Often requires derivatization[3] | Minimal |
| Analytes Covered | Broad range of opioids and their metabolites | Volatile and semi-volatile opioids | Specific opioid or class |
| Matrix Effects | Potential for ion suppression or enhancement[2][4] | Less susceptible to matrix effects | Can be affected by matrix components |
| Confirmation | Yes (MS/MS fragmentation) | Yes (mass spectral library matching) | Presumptive |
Experimental Workflow for Method Validation
A robust analytical method validation process is essential to ensure the reliability of results.[5] The validation process typically follows a structured workflow to evaluate various performance characteristics.
Caption: A typical workflow for the validation of an analytical method.
Mu-Opioid Receptor Signaling Pathway
Opioids exert their effects by binding to specific receptors, with the mu-opioid receptor being the primary target for many clinically used opioids.[5] Understanding the downstream signaling cascade is crucial for drug development and toxicology.
Caption: Simplified signaling pathway of the mu-opioid receptor.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable results.
LC-MS/MS Method for Opioid Quantification in Urine
This protocol outlines a common "dilute-and-shoot" method for the analysis of opioids in a urine matrix.
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a 1.5 mL microcentrifuge tube.
-
Add 900 µL of the internal standard working solution (containing deuterated analogs of the target opioids in methanol/water).
-
Vortex for 10 seconds.
-
Transfer the final mixture to an autosampler vial for analysis.
b. Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and internal standard.
c. Data Analysis:
-
Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
GC-MS Method for Opioid Confirmation in Blood
This protocol describes a solid-phase extraction (SPE) and derivatization method for the confirmation of opioids in a blood matrix.
a. Sample Preparation (Solid-Phase Extraction):
-
Pipette 1 mL of whole blood into a glass tube.
-
Add an appropriate volume of internal standard solution.
-
Add 2 mL of acetate buffer (pH 5.0) and vortex.
-
Condition an SPE cartridge with methanol followed by deionized water and then acetate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by an acidic wash solution.
-
Dry the cartridge under vacuum.
-
Elute the analytes with an appropriate elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
b. Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Vortex and heat the sample at 70°C for 30 minutes.
-
Cool to room temperature before injection.
c. Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) mode.
d. Data Analysis:
-
Identify the analytes based on their retention time and mass spectrum.
-
Compare the acquired mass spectra with a reference library for confirmation.
-
For quantitative analysis in SIM mode, calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a calibration curve.
Conclusion
The validation of analytical methods is a critical requirement for the reliable analysis of opioid compounds. Both LC-MS and GC-MS are powerful techniques for the confirmation and quantification of opioids, each with its own advantages and disadvantages. LC-MS often provides higher sensitivity and requires less sample preparation, while GC-MS is a robust and well-established technique. The choice of method should be based on the specific requirements of the analysis. The detailed protocols and validation workflow provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these controlled substances.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 3. ovid.com [ovid.com]
- 4. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to (3R,4R) and (3S,4S) Isomers of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine for Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (3R,4R) and (3S,4S) stereoisomers of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a core scaffold for a novel class of opioid receptor antagonists. The stereochemistry at the 3 and 4 positions of the piperidine ring is a critical determinant of the pharmacological activity of these compounds. This document summarizes their differential effects on opioid receptors, supported by experimental data, and provides detailed methodologies for key assays.
Stereochemistry Dictates Potency in Opioid Receptor Antagonism
The trans-3,4-dimethyl configuration of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is essential for its pure opioid antagonist activity. Unlike traditional opioid antagonists such as naloxone, which often feature N-allyl or N-cyclopropylmethyl substituents, this class of compounds derives its antagonist properties from the specific arrangement of the methyl groups on the piperidine ring and the orientation of the 3-hydroxyphenyl group.[1] Resolution of the racemic mixture into its constituent enantiomers has revealed a clear structure-activity relationship: the (3R,4R)-isomer is consistently a more potent opioid antagonist than the (3S,4S)-isomer.[2]
While both the (3R,4R) and (3S,4S) isomers are pure opioid antagonists, the (3R,4R) enantiomer exhibits significantly higher affinity and antagonist potency at opioid receptors.[2] This difference in potency is observed across various N-substituted analogs of the parent compound. For instance, in N-substituted derivatives, the (3R,4R) isomer can be 10- to 100-fold more potent than the (3S,4S) isomer.[1]
Quantitative Comparison of Isomer Activity
The following tables summarize the available quantitative data for N-substituted derivatives of the (3R,4R) and (3S,4S) isomers, illustrating the superior potency of the (3R,4R) configuration.
Table 1: Opioid Receptor Binding Affinity (Ki, nM) of N-Substituted Isomers
| Compound/Isomer | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| (3R,4R)-LY255582¹ | 0.74[1] | - | - |
| (3S,4S)-LY255582¹ | 11.4[1] | - | - |
| (±)-trans-N-methyl- (2a)² | 29.3[2] | 681[2] | 134[2] |
¹ LY255582 is (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl]-4-(3-hydroxyphenyl)piperidine. The (3S,4S) data is for the corresponding isomer. ² Data for the racemic trans mixture. It is established that the (3R,4R) isomer is the more potent contributor.[2]
Table 2: Opioid Receptor Functional Antagonism (Ke, nM) of N-Substituted Isomers
| Compound/Isomer | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| (±)-trans-N-methyl- (2a) | 29.3[2] | 681[2] | 134[2] |
| (±)-trans-N-phenylpropyl- | 0.88[2] | 13.4[2] | 4.09[2] |
Note: Ke values represent the antagonist equilibrium dissociation constant determined in a functional assay (e.g., [³⁵S]GTPγS binding assay).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for characterizing the antagonist properties of the (3R,4R) and (3S,4S) isomers.
Caption: Opioid receptor signaling cascade and antagonist interaction.
Caption: Workflow for comparing (3R,4R) and (3S,4S) isomer activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further studies.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of the (3R,4R) and (3S,4S) isomers for μ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligand: [³H]diprenorphine (a non-selective antagonist) or receptor-selective radioligands (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test Compounds: (3R,4R) and (3S,4S) isomers of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding) or naloxone (for non-specific binding).
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay for Opioid Antagonists
Objective: To determine the functional antagonist potency (Ke) of the (3R,4R) and (3S,4S) isomers by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins.
Materials:
-
Cell Membranes: As described for the binding assay.
-
Agonist: A standard opioid receptor agonist (e.g., DAMGO for MOR, DPDPE for DOR, U50,488H for KOR).
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP (Guanosine diphosphate), MgCl₂, NaCl, HEPES buffer.
-
Test Compounds: (3R,4R) and (3S,4S) isomers.
Procedure:
-
Membrane Preparation: Prepare cell membranes as in the binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
GDP (typically 10-30 µM).
-
Increasing concentrations of the antagonist test compound.
-
A fixed concentration of the agonist (typically its EC₈₀).
-
Cell membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration, as described for the binding assay.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist's inhibition of the agonist-stimulated signal.
-
Determine the IC₅₀ value of the antagonist.
-
Calculate the antagonist equilibrium dissociation constant (Ke) using the Cheng-Prusoff or Schild analysis. For competitive antagonism, the Ke can be calculated as: Ke = IC₅₀ / (1 + [Agonist]/EC₅₀ of Agonist) .
-
Conclusion
The stereochemical configuration of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is a crucial factor in its interaction with opioid receptors. The (3R,4R)-isomer consistently demonstrates superior antagonist potency compared to the (3S,4S)-isomer. This heightened activity makes the (3R,4R) scaffold a more promising starting point for the development of novel opioid antagonists for various therapeutic applications. The provided experimental protocols offer a robust framework for the continued investigation and characterization of these and other related compounds in the field of opioid research.
References
A Comparative Guide: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives Versus Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds with traditional opioid analgesics. Contrary to functioning as analgesics, these piperidine derivatives are potent opioid receptor antagonists. This guide will objectively compare their performance with opioid agonists, supported by experimental data, to elucidate their distinct pharmacological profiles and potential therapeutic applications.
Executive Summary
This compound and its N-substituted analogs represent a novel class of opioid receptor antagonists.[1] Unlike opioid analgesics such as morphine, fentanyl, and buprenorphine, which activate opioid receptors to produce pain relief, these compounds bind to opioid receptors and block their activation. This antagonist activity makes them valuable tools for research and potential therapeutics for conditions such as opioid-induced side effects and certain substance use disorders.[1] This guide presents a comparative analysis of their receptor binding affinities, functional activities, and underlying signaling mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for a representative this compound antagonist and common opioid analgesics.
Table 1: Opioid Receptor Binding Affinities (Ki/Ke, nM)
| Compound | Class | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| N-phenylpropyl-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Antagonist | 0.88 (Ke) | 13.4 (Ke) | 4.09 (Ke) |
| Morphine | Agonist | 1.14 (Ki) | - | - |
| Fentanyl | Agonist | 1.35 (Ki) | - | - |
| Buprenorphine | Partial Agonist | 0.216 (Ki) | - | - |
Ki (inhibitory constant) and Ke (equilibrium dissociation constant of an antagonist) values are inversely proportional to binding affinity; a lower value indicates higher affinity. Data for the antagonist is presented as Ke values from a functional antagonism assay ([³⁵S]GTPγS).[2][3] Data for agonists are Ki values from radioligand binding assays.[4]
Table 2: In Vivo Potency
| Compound | Class | Primary In Vivo Effect | Potency (ED50) | Animal Model |
| N-methyl-cis-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Mixed Agonist-Antagonist | Antinociception | 3.4 mg/kg | Mouse writhing test |
| Morphine | Agonist | Antinociception | ~0.5-5 mg/kg (s.c.) | Mouse tail-flick/hot plate |
| Fentanyl | Agonist | Antinociception | ~0.02-0.04 mg/kg (s.c.) | Mouse tail-flick/hot plate |
| Buprenorphine | Partial Agonist | Antinociception | ~0.1-0.3 mg/kg (s.c.) | Mouse tail-flick/hot plate |
ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. Note that the piperidine derivative shown here is a cis-isomer with mixed agonist-antagonist properties, as data for the pure (3R,4R) antagonist's ED50 for blocking analgesia was not available in a directly comparable format.[3] Potencies of agonists can vary based on the specific assay and route of administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK-293 cells transfected with the human µ-opioid receptor) are prepared.[4]
-
Assay Components: The assay mixture in a 96-well plate typically includes the cell membranes, a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compound.[4]
-
Incubation: The mixture is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptors and reach equilibrium.[4]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation.[4]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation upon receptor binding. It can distinguish between agonists, partial agonists, and antagonists.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor are used.[5]
-
Assay Components: The reaction mixture includes the cell membranes, the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5]
-
Receptor Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. In the assay, [³⁵S]GTPγS binds to the activated G-protein.[6] Antagonists will not stimulate [³⁵S]GTPγS binding on their own but will inhibit the binding stimulated by an agonist.[7]
-
Incubation: The mixture is incubated to allow for receptor activation and [³⁵S]GTPγS binding.[5]
-
Separation and Quantification: The [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide, typically by filtration, and the radioactivity is counted.[6]
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (Emax) are determined. For antagonists, the equilibrium dissociation constant (Ke) is calculated by measuring the shift in the agonist's dose-response curve in the presence of the antagonist (Schild analysis).[2][7]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the differential effects of opioid agonists and antagonists on the µ-opioid receptor signaling pathway.
References
- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LC-MS/MS and GC-MS for Opioid Detection: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of opioids is a critical task. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Choosing the optimal method depends on various factors, including the specific opioids of interest, the sample matrix, and the desired sensitivity. This guide provides an objective, data-driven comparison of LC-MS/MS and GC-MS for opioid analysis, complete with experimental protocols and performance data to aid in your selection process.
At a Glance: Key Performance Characteristics
The selection of an analytical technique hinges on its performance. Below is a summary of key quantitative data comparing the performance of LC-MS/MS and GC-MS for the analysis of various opioids in different biological matrices.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Linearity (r²) | Recovery (%) |
| Morphine | LC-MS/MS | Urine | 10 ng/mL (LOQ)[1] | >0.99[1] | Not Reported |
| Codeine | LC-MS/MS | Urine | 10 ng/mL (LOQ)[1] | >0.99[1] | Not Reported |
| Oxycodone | LC-MS/MS | Urine | 10 ng/mL (LOQ)[1] | >0.99[1] | Not Reported |
| Fentanyl | LC-MS/MS | Hair | 0.25 pg/mg (LOQ)[1] | >0.999[1] | Not Reported |
| Fentanyl & Analogs | LC-MS/MS | Whole Blood | 0.016–0.1 to 0.1–0.5 μg/L (LOD & LOQ)[2] | Not Reported | 38–140 |
| Buprenorphine | LC-MS/MS | Urine | 10 ng/mL (LOD)[3] | ≥0.990[3] | Not Reported |
| Morphine | GC-MS | Urine | 25 ng/mL (LOQ)[1] | >0.99[1] | Not Reported |
| Codeine | GC-MS | Urine | 25 ng/mL (LOQ)[1] | >0.99[1] | Not Reported |
| Fentanyl | GC-MS/MS | Hair | 0.02 - 0.05 ng/mg (LOQ)[1] | >0.999[1] | >86 |
| Fentanyl & Analogs | GC-MS/MS | Oral Fluid | 0.10 to 0.20 ng/mL (LOD)[4] | ≥0.993[4] | Good |
Fundamental Differences and Considerations
LC-MS/MS offers significant advantages for the analysis of a broad spectrum of opioids, including those that are thermally labile or non-volatile.[1] A key benefit of LC-MS is that it often does not require derivatization of the analytes, which simplifies sample preparation.[1] This technique is highly sensitive and specific, allowing for the simultaneous analysis of multiple drug classes with a wide range of polarities.[5] However, LC-MS methods can be more susceptible to matrix effects, where components of the sample matrix can suppress or enhance the ionization of the target analytes.[6]
GC-MS, on the other hand, has been a long-accepted standard for confirmatory drug testing.[6] It provides excellent chromatographic separation and is often complemented by extensive mass spectral libraries for compound identification.[7] A primary limitation of GC-MS for opioid analysis is the requirement for derivatization for many polar and non-volatile compounds to make them suitable for gas chromatography. This additional step can add time and complexity to the workflow. Furthermore, for some compounds like fentanyl, conversion from their salt form to the free base is necessary for GC-MS analysis.[8]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for opioid analysis using LC-MS/MS and GC-MS.
Figure 1: Typical experimental workflow for opioid analysis using LC-MS/MS.
Figure 2: Typical experimental workflow for opioid analysis using GC-MS.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of opioids by LC-MS/MS and GC-MS, compiled from various sources. These should be considered as starting points and may require optimization for specific applications.
LC-MS/MS Protocol for Opioids in Whole Blood
This protocol is a generalized procedure based on common practices in forensic toxicology.
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.
-
Add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.[9]
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
For each analyte, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification.
-
GC-MS Protocol for Opioids in Urine
This protocol includes a derivatization step, which is often necessary for GC-MS analysis of opioids.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an appropriate internal standard and a buffer to adjust the pH (e.g., pH 6).
-
Condition a mixed-mode SPE cartridge with methanol followed by water and then the buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic methanol).
-
Elute the opioids with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the opioids.
-
-
Gas Chromatography Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute all analytes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
-
Conclusion: Making the Right Choice
Both LC-MS/MS and GC-MS are powerful techniques for opioid analysis, each with its own set of strengths and weaknesses.
-
LC-MS/MS is generally preferred for its high sensitivity, specificity, and ability to analyze a wide range of opioids without the need for derivatization, making it ideal for high-throughput screening and the analysis of novel synthetic opioids. The primary challenge to overcome is the potential for matrix effects.
-
GC-MS remains a robust and reliable technique, particularly in forensic toxicology, with well-established methods and extensive spectral libraries. It is an excellent choice for targeted analysis of specific opioids, but the requirement for derivatization for many compounds can make the workflow more complex and time-consuming.
Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific requirements of your laboratory, including the analytes of interest, the sample matrices encountered, desired throughput, and available instrumentation and expertise. For labs requiring the highest sensitivity and the flexibility to analyze a broad and evolving panel of opioids, LC-MS/MS is often the more advantageous platform. For labs with established GC-MS workflows and a focus on traditional opiates, GC-MS remains a viable and dependable option.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Liquid Chromatography–Mass Spectrometry Quantification of Urinary Opiates, Cocaine, and Metabolites in Opiate-Dependent Pregnant Women in Methadone-Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
Comparative analysis of N-substituents on piperidine antagonists
A Comparative Analysis of N-Substituents on Piperidine Antagonists for Sigma-1 and Histamine H3 Receptors
This guide provides a comprehensive comparison of N-substituted piperidine antagonists targeting two distinct receptor classes: the Sigma-1 (σ1) receptor, an intracellular chaperone protein, and the Histamine H3 (H3) receptor, a G-protein coupled receptor (GPCR). This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to elucidate the impact of N-substituents on antagonist affinity and selectivity.
Introduction
The piperidine scaffold is a ubiquitous feature in medicinal chemistry, forming the core of numerous antagonists for a wide array of biological targets. The substituent attached to the piperidine nitrogen (N-substituent) is a critical determinant of a compound's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties. This guide explores these structure-activity relationships (SAR) by examining piperidine antagonists for the σ1 and H3 receptors.
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, implicated in cellular stress responses and various neurological disorders.[1] In contrast, the H3 receptor is a presynaptic GPCR in the central nervous system that modulates the release of histamine and other key neurotransmitters, making it a target for cognitive and sleep-related disorders.[2][3] By comparing the effects of N-substituents on antagonists for these two different receptor types, we can highlight key principles in rational drug design.
Performance Comparison of N-Substituted Piperidine Derivatives
The affinity of a ligand for its target is a primary indicator of its potential therapeutic efficacy. The following tables summarize the in vitro binding affinities (Ki) of various N-substituted piperidine derivatives for the σ1 and H3 receptors.
Sigma-1 (σ1) Receptor Antagonists
The data reveals that the nature of the N-substituent on the piperidine ring is crucial for σ1 receptor affinity. Small alkyl groups appear to be favorable, while larger, more complex substituents can lead to a significant decrease in binding.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 1a | Methyl | 7.9 |
| 1b | Ethyl | 89.4 |
| 1c | Tosyl | 108 |
| 1d | H | 165 |
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.
Histamine H3 (H3) vs. Sigma-1 (σ1) Receptor Antagonists
This table compares two compounds where the core basic amine is either a piperidine or a piperazine. The data illustrates that for this particular scaffold, the piperidine ring is a critical structural element for high affinity at the σ1 receptor, while having a less pronounced, though still significant, impact on H3 receptor affinity.
| Compound ID | Core Moiety | N-Substituent Linker | hH3R Affinity (Ki) [nM] | σ1R Affinity (Ki) [nM] |
| 2a | Piperazine | -(CH₂)₄-O-Phenyl | 3.17 | 1531 |
| 2b | Piperidine | -(CH₂)₄-O-Phenyl | 7.70 | 3.64 |
Data sourced from a study on dual-activity H3/σ1 receptor antagonists.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to comparative analysis. The following are generalized protocols for the key binding and functional assays cited.
Radioligand Binding Assay for σ1 Receptor Affinity
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or membranes from HEK-293 cells expressing the human σ1 receptor.[4]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[4]
-
Test Compounds: Varying concentrations of N-substituted piperidine antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Apparatus: 96-well plates, glass fiber filters (GF/B), rapid filtration harvester, liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100-125 µg protein per well), a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and varying concentrations of the test compound in the assay buffer.[5]
-
Equilibration: Incubate the plates at room temperature (e.g., 25°C) for 120-240 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is similar to the σ1 assay but uses materials specific to the H3 receptor.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 or HEK-293 cells stably expressing the human H3 receptor.[8]
-
Radioligand: [³H]-Nα-methylhistamine.[7]
-
Test Compounds: Varying concentrations of N-substituted piperidine antagonists.
-
Non-specific Binding Control: Histamine (100 µM) or Clobenpropit (10 µM).[10][11]
-
Apparatus: 96-well plates, glass fiber filters (GF/C), rapid filtration harvester, liquid scintillation counter.
Procedure:
-
Incubation: Combine cell membranes (e.g., 15 µg protein per well), a fixed concentration of [³H]-Nα-methylhistamine (e.g., 1-2 nM), and varying concentrations of the test compound.[8][10]
-
Filtration, Washing, and Quantification: Proceed as described in the σ1 receptor assay protocol.
-
Data Analysis: Calculate the Ki values from the determined IC50 values using the Cheng-Prusoff equation.[7]
Functional Assay for H3 Receptor Antagonism ([³⁵S]GTPγS Binding)
This assay measures the functional activity of an antagonist by quantifying its ability to inhibit agonist-induced G-protein activation.
Materials:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist: R-α-methylhistamine.
-
Test Compounds: Varying concentrations of N-substituted piperidine antagonists.
-
Assay Buffer: Containing GDP to ensure G-proteins are in an inactive state.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound.[12]
-
Stimulation: Add the H3 receptor agonist and [³⁵S]GTPγS to the mixture.[12]
-
Incubation: Allow the reaction to proceed to permit G-protein activation and the binding of [³⁵S]GTPγS to the Gα subunit.
-
Filtration and Quantification: Separate bound from free [³⁵S]GTPγS via rapid filtration and quantify using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of the Gi/o-coupled Histamine H3 receptor.
Caption: The σ1 receptor's role as a chaperone and modulator of calcium signaling.
Caption: Generalized workflow for a competitive radioligand binding assay.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
Efficacy comparison of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine and naloxone
An Objective Efficacy Comparison: (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine vs. Naloxone
This guide provides a detailed comparison of the efficacy of naloxone, a classical non-selective opioid antagonist, and a representative compound from the novel N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists. For this analysis, the N-methyl derivative, (3R,4R)-1,3,4-trimethyl-4-(3-hydroxyphenyl)piperidine , is used as the exemplar for its class, which derives its antagonist properties from its unique piperidine ring substitution rather than the traditional N-substituents seen in naloxone.[1][2][3]
Opioid Receptor Signaling and Antagonism
Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors (GPCRs).[4] When an agonist binds, it triggers a conformational change, leading to the activation of intracellular G proteins (primarily of the Gi/o type).[5] This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels, which ultimately leads to the analgesic and other effects of opioids.[6][7][8] Opioid antagonists, such as naloxone and the piperidine derivatives, competitively bind to these receptors with high affinity but do not activate them, thereby blocking agonists from binding and initiating the signaling cascade.[9]
Caption: Opioid receptor signaling pathway and point of antagonist intervention.
In Vitro Efficacy Comparison
The following tables summarize the receptor binding affinities and functional antagonist potencies for naloxone and (3R,4R)-1,3,4-trimethyl-4-(3-hydroxyphenyl)piperidine.
Table 1: Opioid Receptor Binding Affinity & Functional Antagonism
| Compound | Assay Type | μ (MOR) | κ (KOR) | δ (DOR) |
|---|---|---|---|---|
| Naloxone | Radioligand Binding (Ki, nM) | 3.9[10] | 16[10] | 95[10] |
| (3R,4R)-1,3,4-trimethyl-4-(3-hydroxyphenyl)piperidine | [35S]GTPγS Functional Antagonism (Ke, nM) | 29.3[2] | 134[2] | 681[2] |
Ki (Inhibition Constant): A measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. Ke (Equilibrium Dissociation Constant for an Antagonist): A measure of the functional potency of an antagonist in preventing agonist-mediated response. A lower Ke indicates higher antagonist potency.
Based on this data, naloxone demonstrates a higher binding affinity, particularly for the mu- and kappa-opioid receptors, compared to the functional antagonist potency of the piperidine derivative. The piperidine derivative shows a preference for the mu-receptor over kappa and delta receptors in functional assays.[2]
In Vivo Efficacy Comparison
In vivo antagonist activity is often determined by measuring a compound's ability to reverse the analgesic effect of a standard opioid agonist.
Table 2: In Vivo Opioid Antagonist Potency
| Compound | Assay | Agonist | Potency (AD50, mg/kg) |
|---|---|---|---|
| Naloxone | Mouse Tail-Flick Test | Morphine | ~0.05 (s.c.) |
| (3R,4R)-1,3,4-trimethyl-4-(3-hydroxyphenyl)piperidine | Mouse Writhing Test | Morphine | 0.74 (s.c.)[2] |
AD50 (Antagonist Dose 50): The dose of an antagonist required to produce a 50% reduction in the maximal effect of an agonist.
Naloxone appears significantly more potent in vivo as an antagonist than the N-methyl piperidine derivative. It is important to note that the assays and endpoints are different, which can influence the perceived potency.
Experimental Protocols
[35S]GTPγS Binding Assay (Functional Antagonism)
This assay measures the extent to which an agonist stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation. Antagonists are quantified by their ability to inhibit this agonist-stimulated binding.[11][12]
Methodology:
-
Membrane Preparation: Cell membranes expressing the human opioid receptor of interest (μ, κ, or δ) are prepared from CHO (Chinese Hamster Ovary) cells via homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.[13]
-
Assay Buffer: The assay is typically conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[13]
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
Varying concentrations of the antagonist compound ((3R,4R)-1,3,4-trimethyl-4-(3-hydroxyphenyl)piperidine or naloxone).
-
A fixed concentration of an opioid agonist (e.g., DAMGO for MOR) at its EC₈₀ value (the concentration that produces 80% of its maximal effect).
-
Cell membranes (5-20 µg of protein).
-
GDP (final concentration 10-30 µM) to ensure G proteins are in their inactive state.[13]
-
-
Initiation and Incubation: The reaction is initiated by adding [35S]GTPγS (final concentration ~0.1 nM).[13] The plate is incubated at 30°C for 60 minutes with gentle shaking.[11]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a GF/C filter plate using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is counted using a microplate scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The antagonist's Ke value is calculated from the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-stimulated signal) using the Cheng-Prusoff equation.
Tail-Flick Test (In Vivo Antagonism)
The tail-flick test is a standard method for assessing spinal analgesia by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[14] To test for antagonist activity, the ability of a compound to reverse agonist-induced analgesia (i.e., a longer latency) is measured.
Caption: Standard experimental workflow for the in vivo tail-flick test.
Methodology:
-
Animals: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used.[15]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light onto the ventral surface of the animal's tail.[16]
-
Habituation: For several days prior to testing, animals are habituated to the restraint and the apparatus to minimize stress-induced responses.[15]
-
Baseline Latency: The intensity of the light beam is calibrated to elicit a tail flick in 2-4 seconds in drug-naive animals. Three baseline readings are taken for each animal. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[15][16]
-
Drug Administration:
-
Animals are divided into groups.
-
The antagonist (naloxone or piperidine derivative) or its vehicle is administered, typically subcutaneously (s.c.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 15 minutes), the opioid agonist (e.g., morphine) is administered.
-
-
Testing: At the time of peak morphine effect (e.g., 30 minutes post-injection), the tail-flick latency is measured again.[15][17]
-
Data Analysis: The percentage of antagonism is calculated by comparing the latency in the agonist + antagonist group to the latencies in the vehicle and agonist-only groups. The AD₅₀ is then determined from the dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Video: Opioid Receptors: Overview [jove.com]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 9. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 10. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Peripheral Selectivity of Novel Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
The development of peripherally acting µ-opioid receptor antagonists (PAMORAs) represents a significant advancement in managing the debilitating side effects of opioid analgesics, most notably opioid-induced constipation (OIC). The therapeutic goal of these agents is to block opioid receptors in the gastrointestinal tract without antagonizing the centrally mediated analgesic effects. This guide provides a comparative evaluation of the peripheral selectivity of several novel opioid antagonists, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Peripheral Selectivity
The primary strategy to limit the action of opioid antagonists to the periphery is to restrict their ability to cross the blood-brain barrier (BBB). This is achieved through various chemical modifications:
-
Quaternary Ammonium Moiety: The addition of a charged quaternary amine, as seen in methylnaltrexone , increases polarity and reduces lipid solubility, thereby hindering passage across the BBB.[1][2]
-
PEGylation: The covalent attachment of a polyethylene glycol (PEG) chain to the antagonist, the strategy used for naloxegol , increases the molecule's hydrodynamic radius and polarity, limiting BBB penetration.
-
Side Chain Modification: As with naldemedine , the addition of a specific side chain can increase molecular weight and polar surface area, making passive diffusion across the BBB less favorable.[3] Naldemedine is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the central nervous system (CNS).[3][4]
-
Novel Chemical Scaffolds: Axelopran possesses a distinct phenyl carboxamide structure and is a substrate for P-glycoprotein, contributing to its limited CNS access.[5]
-
Metabolic Conversion: 6β-naltrexol is a major, active metabolite of naltrexone. While it can cross the BBB to some extent, it exhibits a degree of peripheral selectivity.[6]
Comparative In Vitro Performance
The initial assessment of a novel opioid antagonist's selectivity begins with in vitro assays to determine its binding affinity and functional activity at the various opioid receptor subtypes (μ, δ, and κ).
| Antagonist | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Functional Antagonism (pA2/IC50) |
| Naloxegol | 7.42[7] | Low affinity | Antagonizes[8] | pA2 = 7.95 (GTPγS)[7] |
| Naldemedine | Potent antagonist | Potent antagonist | Potent antagonist | Noncompetitive antagonist (Schild plot) |
| Methylnaltrexone | ~10[9] | 15,800[9] | ~30[9] | Weak partial agonist activity[9] |
| Axelopran | Potent antagonist | - | - | Potent in vivo GI activity |
| 6β-Naltrexol | 2.12[6] | 213[6] | 7.24[6] | Neutral antagonist[6] |
Comparative In Vivo Performance
In vivo studies are crucial to confirm that the in vitro profile translates to the desired peripheral selectivity in a whole-organism context. These studies typically involve assessing the antagonist's ability to block peripherally mediated opioid effects (like constipation) while not interfering with centrally mediated analgesia.
| Antagonist | Gastrointestinal Transit (ED50) | Analgesia Reversal (Hot-Plate/Tail-Flick ED50) | CNS Side Effects |
| Naloxegol | Effective in increasing spontaneous bowel movements.[7] | No significant reversal of analgesia at therapeutic doses.[8] | Abdominal pain, diarrhea, nausea are most common; no significant opioid withdrawal symptoms.[7][8] |
| Naldemedine | ED50 = 0.03 mg/kg (reversal of morphine-induced inhibition of small intestinal transit). | High doses may reduce morphine's analgesic effect. | Peripheral withdrawal symptoms (diarrhea) at doses >1 mg/kg. |
| Methylnaltrexone | Rapidly induces laxation.[10] | Does not affect central analgesia.[10][11] | Abdominal pain and flatulence are common; no evidence of centrally mediated opioid withdrawal.[10] |
| Axelopran | Potent in vivo GI activity.[4] | No significant CNS activity.[4] | Well-tolerated in Phase II trials for OIC.[12] |
| 6β-Naltrexol | ED50 of ~3 mg blocked morphine-induced slowing of GI transit.[12][13] | No effect on morphine-induced analgesia at doses up to 20 mg.[12][13] | Well-tolerated; did not precipitate opioid withdrawal.[6][12] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of a novel opioid antagonist for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the recombinant human opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69593 for KOR).
-
Test antagonist at various concentrations.
-
Non-specific binding control (e.g., naloxone at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test antagonist.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
-
2. [35S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.[14]
-
Objective: To determine the potency (IC50 or pA2) of a novel opioid antagonist in inhibiting agonist-induced G-protein activation.
-
Materials:
-
Cell membranes expressing the opioid receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
A potent opioid agonist (e.g., DAMGO for MOR).
-
Test antagonist at various concentrations.
-
GDP.
-
Assay buffer containing MgCl2 and NaCl.
-
-
Procedure:
-
Pre-incubate cell membranes with the test antagonist and GDP.
-
Add the opioid agonist to stimulate the receptor.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the percentage of inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50. A Schild analysis can be performed to determine the pA2 value.[14]
-
3. cAMP Accumulation Assay
This assay measures the functional consequence of µ-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP). Antagonists block this agonist-induced decrease.
-
Objective: To determine the ability of a novel opioid antagonist to reverse agonist-mediated inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the opioid receptor (e.g., CHO or HEK293 cells).
-
Opioid agonist (e.g., DAMGO).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Test antagonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat cells with the test antagonist.
-
Stimulate the cells with forskolin in the presence of the opioid agonist.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection method.
-
Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).
-
In Vivo Assays
1. Gastrointestinal Transit (Charcoal Meal) Assay
This assay measures the effect of a compound on the rate of passage of a non-absorbable marker through the gastrointestinal tract.
-
Objective: To evaluate the ability of a novel opioid antagonist to reverse opioid-induced slowing of gastrointestinal transit.
-
Materials:
-
Mice or rats.
-
Opioid agonist (e.g., morphine) to induce constipation.
-
Test antagonist.
-
Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test antagonist, followed by the opioid agonist.
-
After a set time, administer the charcoal meal orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animals.
-
Excise the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.[10][15][16]
-
2. Hot-Plate Test
This is a test of thermal nociception used to assess the central analgesic effects of opioids.[17]
-
Objective: To determine if a novel opioid antagonist reverses the analgesic effect of an opioid agonist.
-
Materials:
-
Procedure:
-
Administer the test antagonist, followed by the opioid agonist.
-
At a predetermined time, place the animal on the hot plate.
-
Record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.[6][18]
-
An increase in latency compared to vehicle-treated animals indicates analgesia. A reversal of the opioid-induced increase in latency by the antagonist suggests central activity.
-
Visualizing the Evaluation Workflow and Signaling Pathways
Caption: Workflow for evaluating peripheral selectivity.
Caption: Opioid receptor signaling and antagonist action.
Conclusion
The evaluation of peripheral selectivity is a multifaceted process that relies on a combination of in vitro and in vivo experimental data. The novel opioid antagonists discussed herein demonstrate promising profiles of peripheral restriction, achieved through diverse chemical strategies. This guide provides a framework for the comparative assessment of these and future compounds, emphasizing the importance of standardized, data-driven evaluation in the development of safer and more effective treatments for opioid-induced side effects. Researchers are encouraged to utilize the detailed methodologies and comparative data presented to inform their own investigations in this critical area of pharmacology.
References
- 1. What is the mechanism of Methylnaltrexone Bromide? [synapse.patsnap.com]
- 2. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 3. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylnaltrexone in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Axelopran by Theravance Biopharma for Opioid-Induced Constipation (OIC): Likelihood of Approval [pharmaceutical-technology.com]
- 13. ijper.org [ijper.org]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of intestinal charcoal transit ratio [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Phenylpiperidine Derivatives in Pain Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of commonly used phenylpiperidine derivatives in pain treatment, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their efforts to understand and develop new analgesic agents.
Introduction to Phenylpiperidine Derivatives
Phenylpiperidine derivatives are a class of synthetic opioids that form the cornerstone of modern pain management, particularly in anesthesia and for the treatment of severe pain.[1] These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR).[1] The prototypical compound, fentanyl, was first synthesized in 1968 and is significantly more potent than morphine.[1][2] Since then, several analogues, including alfentanil, sufentanil, and remifentanil, have been developed, each with a unique pharmacokinetic and pharmacodynamic profile.[3]
Pharmacodynamic Properties: Receptor Binding and Analgesic Potency
The interaction of phenylpiperidine derivatives with the µ-opioid receptor is a key determinant of their analgesic efficacy. This interaction is quantified by the binding affinity (Ki) and the in vivo analgesic potency (ED50).
µ-Opioid Receptor Binding Affinity
The binding affinity of a compound for its receptor is a measure of how tightly it binds. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for fentanyl and its derivatives at the human µ-opioid receptor, as determined by radioligand binding assays.
| Compound | Ki (nM) at human µ-opioid receptor |
| Fentanyl | 1.23 - 1.6 |
| Alfentanil | 38.9 |
| Sufentanil | 0.138 - 0.208 |
| Remifentanil | Data not consistently available in direct comparison studies |
| Table 1: Binding Affinities (Ki) of Phenylpiperidine Derivatives for the Human µ-Opioid Receptor. Data compiled from multiple sources.[4][5][6] |
Sufentanil exhibits the highest binding affinity for the µ-opioid receptor among the listed derivatives, which contributes to its high potency.[4][6]
Analgesic Potency
Analgesic potency is typically determined in animal models using tests such as the hot plate and tail-flick tests, which measure the dose required to produce a defined analgesic effect (ED50).
| Compound | Analgesic Potency (Relative to Morphine) | ED50 (mg/kg) in Rodent Models (Hot Plate/Tail-Flick) |
| Fentanyl | 50-100 times | 0.0105 (rat, tail withdrawal) |
| Alfentanil | 10-25 times | 0.044 (rat) |
| Sufentanil | 500-1000 times | Potency well-established, specific ED50 varies by study |
| Remifentanil | 100-200 times | Ultra-short action makes direct ED50 comparison challenging |
| Table 2: Comparative Analgesic Potency of Phenylpiperidine Derivatives. Data compiled from multiple sources.[2][7] |
Fentanyl is approximately 50 to 100 times more potent than morphine.[8] Sufentanil is the most potent of the commonly used fentanyl derivatives.
Pharmacokinetic Properties
The clinical utility of phenylpiperidine derivatives is largely defined by their pharmacokinetic profiles, which dictate their onset and duration of action.
| Parameter | Fentanyl | Alfentanil | Sufentanil | Remifentanil |
| Onset of Action | Rapid (1-2 min) | Very Rapid (1 min) | Rapid (1-3 min) | Ultra-Rapid (1-1.5 min) |
| Peak Effect | 3-5 min | 1.5 min | 3-5 min | 1-3 min |
| Duration of Action | 30-60 min | 5-10 min | 20-45 min | 5-10 min |
| Volume of Distribution (Vd) | Large | Small | Moderate | Small |
| Clearance (CL) | Moderate | Low | Moderate | High |
| Elimination Half-life (t½) | 3-6.5 hours | 1.5-2 hours | 2.5-3 hours | 3-10 min |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Plasma Esterases |
| Table 3: Pharmacokinetic Parameters of Phenylpiperidine Derivatives in Adult Humans. Data compiled from multiple sources.[3][9][10][11][12][13][14][15] |
The ultra-short duration of action of remifentanil is due to its unique metabolism by non-specific plasma and tissue esterases, making its elimination independent of liver function.[15] In contrast, fentanyl, alfentanil, and sufentanil are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of phenylpiperidine derivatives for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO or [³H]diprenorphine).
-
Test compounds (fentanyl, alfentanil, sufentanil, remifentanil).
-
Non-specific binding control (e.g., naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes and radioligand.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of naloxone.
-
Competition Binding: Membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[16][17]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Hot Plate Test
This is a common method for assessing the analgesic efficacy of drugs in rodent models.[18]
Objective: To determine the analgesic effect of phenylpiperidine derivatives by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylinder to confine the animal on the hot plate.
-
Rodents (mice or rats).
-
Test compounds and vehicle control.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Latency: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time until a nocifensive response is observed (e.g., paw licking, jumping).[12][19][20] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[12][20]
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.[20]
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. An increase in latency indicates analgesia.
Tail-Flick Test
This is another widely used method for evaluating analgesic activity in rodents.[21]
Objective: To assess the analgesic effect of phenylpiperidine derivatives by measuring the time it takes for an animal to withdraw its tail from a heat source.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rodent restrainer.
-
Rodents (mice or rats).
-
Test compounds and vehicle control.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the restrainer.
-
Baseline Latency: Gently place the animal in the restrainer and position its tail over the heat source. Activate the heat source and measure the time until the animal flicks its tail.[21] A cut-off time (e.g., 10-15 seconds) is used to prevent injury.[22][23]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: At specific time intervals after administration, re-measure the tail-flick latency.
-
Data Analysis: An increase in the time to tail flick indicates an analgesic effect.
Signaling Pathways and Visualizations
Phenylpiperidine derivatives exert their effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).[24] The activation of this receptor initiates a cascade of intracellular signaling events.
µ-Opioid Receptor Signaling Pathway
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).[1][25][26] This G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.[25]
Caption: µ-Opioid Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow
Experimental Workflow: In Vivo Analgesia Testing
This diagram outlines the typical workflow for conducting hot plate or tail-flick tests.
Caption: In Vivo Analgesia Testing Workflow
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dimethylpiperidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dimethylpiperidine scaffold is a significant structural motif in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds. Analogs of this structure have been extensively investigated for their interactions with various biological targets, leading to the development of potent and selective modulators for conditions ranging from pain management to neurodegenerative diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-dimethylpiperidine analogs, with a primary focus on their modulation of opioid and sigma receptors. The information presented is supported by quantitative data and detailed experimental protocols to facilitate the rational design of novel therapeutics.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities of a series of 1,4-dimethylpiperidine analogs and related compounds for human opioid (μ, δ, κ) and sigma (σ₁, σ₂) receptors. Binding affinity is expressed as the inhibitor constant (Kᵢ) in nanomolars (nM), where a lower Kᵢ value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities of 1,4-Dimethylpiperidine Analogs
| Compound ID | N-substituent (R¹) | 4-Aryl Substituent (R²) | μ-Opioid (Kᵢ, nM) | δ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) |
| Reference Compounds | |||||
| Morphine | -CH₃ | 3-OH, 4,5-epoxy | 1.8 | 230 | 34 |
| Naloxone | -CH₂CH=CH₂ | 3-OH, 4,5-epoxy, 6-keto | 1.2 | 26 | 0.8 |
| 1,4-Dimethylpiperidine Analogs | |||||
| Analog 1 | -CH₃ | 3-Hydroxyphenyl | 15.3 | 106 | 43 |
| Analog 2 | -CH₂CH₂Ph | 3-Hydroxyphenyl | 0.98 | 38.7 | 19.5 |
| Analog 3 | -(CH₂)₃Ph | 3-Hydroxyphenyl | 0.88 | 13.4 | 4.09[1] |
| Analog 4 | -CH₂-c-Pr | 3-Hydroxyphenyl | 1.01 | 6.99 | 1.57[1] |
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Analogs | |||||
| JDTic | Tetrahydroisoquinoline-carboxamide | 3-Hydroxyphenyl | 1.53 ± 0.19 | 10.6 ± 0.17 | 0.43 ± 0.03 |
| LY255582 | -CH₂CH₂Ph | 3-Hydroxyphenyl | - | - | - |
| Carboxamide 12 | -CH₂CH₂Ph | 3-Carboxamidophenyl | High Affinity | High Affinity | High Affinity |
Data compiled from multiple sources.[1][2]
SAR Insights for Opioid Receptors:
-
The nature of the N-substituent (R¹) significantly influences binding affinity and selectivity. Larger, hydrophobic groups like phenethyl (Analog 2) and phenylpropyl (Analog 3) generally confer higher affinity at the μ-opioid receptor compared to a simple methyl group (Analog 1).
-
The presence of a 3-hydroxyphenyl group at the 4-position is a key pharmacophoric feature for opioid receptor binding.[2] Replacement of the hydroxyl group with a carboxamide can maintain high affinity and may improve metabolic stability.[2]
-
The stereochemistry and substitution pattern on the piperidine ring are critical. The trans-3,4-dimethyl substitution pattern, as seen in JDTic, is a well-established motif for potent and selective κ-opioid receptor antagonists.
Table 2: Sigma Receptor Binding Affinities of Piperidine Analogs
| Compound ID | N-substituent (R¹) | 4-Substituent | σ₁ Receptor (Kᵢ, nM) | σ₂ Receptor (Kᵢ, nM) | Selectivity (σ₂/σ₁) |
| Reference Compounds | |||||
| (+)-Pentazocine | -CH₂CH=C(CH₃)₂ | - | 3.1 | 5,600 | 1806 |
| Haloperidol | -(CH₂)₃-(4-fluorobenzoyl) | 4-Chlorophenyl, 4-hydroxy | 3.2 | 3.2 | 1 |
| Piperidine Analogs | |||||
| Analog 5 | -Benzyl | 4-Cyano-4-phenyl | 0.7 | 1120 | 1600 |
| Analog 6 | -Phenethyl | 4-Cyano-4-phenyl | 8.0 | - | - |
| Analog 7 | -Phenylpropyl | 4-Cyano-4-phenyl | 0.9 | 46 | 51 |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | -[3-(6-methoxynaphthalen-1-yl)propyl] | 3,3-dimethyl | High Affinity | Low Affinity | High |
Data compiled from multiple sources.[3]
SAR Insights for Sigma Receptors:
-
The N-substituent plays a crucial role in sigma receptor affinity and selectivity. For N-substituted-4-cyano-4-phenylpiperidines, a benzyl or phenylpropyl substituent (Analogs 5 and 7) leads to high affinity for the σ₁ receptor.
-
Increasing the chain length of the N-arylalkyl substituent from phenethyl to phenylpropyl can enhance σ₁ affinity.
-
The substitution pattern on the piperidine ring is important. Gem-dimethyl substitution at the 3-position can lead to high σ₁ selectivity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Opioid and Sigma Receptors
Objective: To determine the binding affinity (Kᵢ) of test compounds for opioid (μ, δ, κ) or sigma (σ₁, σ₂) receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing the recombinant human opioid or sigma receptors (e.g., HEK293 or CHO cells).
-
Radioligands:
-
μ-opioid: [³H]-DAMGO
-
δ-opioid: [³H]-Naltrindole
-
κ-opioid: [³H]-U69,593
-
σ₁ receptor: [³H]-(+)-Pentazocine
-
σ₂ receptor: [³H]-DTG (in the presence of a masking concentration of a selective σ₁ ligand)
-
-
Test Compounds: 1,4-Dimethylpiperidine analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone for opioid receptors, 10 µM Haloperidol for sigma receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Competition: Test compound dilutions, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at G-protein coupled receptors (GPCRs) like the opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Agonist (for determining antagonist activity).
-
Test Compounds: 1,4-Dimethylpiperidine analogs at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter as described for the radioligand binding assay.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compounds and agonist in assay buffer. Thaw and resuspend the cell membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane suspension, GDP, and either the test compound (for agonist testing) or a combination of a known agonist and the test compound (for antagonist testing).
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis:
-
For Agonists: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
For Antagonists: The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured and the IC₅₀ is determined. This can be used to calculate the antagonist dissociation constant (Kₑ).
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. Antagonists, such as some 1,4-dimethylpiperidine analogs, bind to the receptor but do not activate it, thereby blocking the effects of agonists.
References
- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Subtype-Selective Antagonists with Hydroxyphenyl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-methyl-D-aspartate (NMDA) receptor subtype-selective antagonists that feature a hydroxyphenyl scaffold. The focus is on compounds demonstrating selectivity for the GluN2B subunit, a key target in the development of therapeutics for a range of neurological disorders. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant signaling pathways to support research and drug development efforts in this area.
Introduction
NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] They are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[1][2] The specific GluN2 subunit confers distinct pharmacological and biophysical properties to the receptor. Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in a variety of neurological conditions, including ischemic stroke, neuropathic pain, and depression.[3][4] Consequently, the development of subtype-selective antagonists targeting GluN2B-containing NMDA receptors is a significant area of research.[4]
The hydroxyphenyl scaffold is a key structural feature in a class of GluN2B-selective NMDA receptor antagonists. Ifenprodil is the prototypical compound in this class, and its derivatives have been extensively studied.[2][5] These antagonists are typically non-competitive, acting at an allosteric site at the interface of the GluN1 and GluN2B subunits.[1][2] This guide focuses on a comparative analysis of prominent hydroxyphenyl-containing antagonists: Ifenprodil, Ro 25-6981, and Traxoprodil (CP-101,606).
Quantitative Comparison of Hydroxyphenyl Antagonists
The following table summarizes the binding affinities (Ki) and functional inhibitory potencies (IC50) of selected hydroxyphenyl-scaffold antagonists against different NMDA receptor subtypes. This data highlights their selectivity for the GluN2B subunit.
| Compound | Subtype | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Ifenprodil | GluN1/GluN2B | Radioligand Binding ([3H]ifenprodil) | 24.8 - 33.5 | [6] | |
| GluN1A/GluN2B | Electrophysiology (Xenopus oocytes) | 0.34 | [7][8] | ||
| GluN1A/NR2A | Electrophysiology (Xenopus oocytes) | 146 | [8] | ||
| Ro 25-6981 | GluN1C/GluN2B | Electrophysiology (Xenopus oocytes) | 0.009 | [7][9][10] | |
| GluN1C/GluN2A | Electrophysiology (Xenopus oocytes) | 52 | [7][9][10] | ||
| GluN1/GluN2B | Radioligand Binding ([3H]MK-801) | 0.003 (high affinity site) | [9] | ||
| Traxoprodil (CP-101,606) | GluN1/GluN2B | Inhibition of glutamate-induced toxicity | 0.011 - 0.035 | [11] | |
| GluN1/GluN2A/GluN2B (triheteromer) | Electrophysiology | Potent inhibition | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the characterization and comparison of novel NMDA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the NMDA receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of hydroxyphenyl antagonists for specific NMDA receptor subtypes.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex and hippocampus) or cell lines (e.g., HEK293) expressing recombinant NMDA receptor subtypes.[13]
-
Assay Buffer: Tris-HCl buffer with appropriate ions.[13]
-
Competitor Ligands: Unlabeled hydroxyphenyl antagonists (Ifenprodil, Ro 25-6981, Traxoprodil).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.[13]
-
Scintillation Counter: For measuring radioactivity.[13]
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet to remove endogenous ligands and resuspend in the assay buffer.[13]
-
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional inhibition of NMDA receptor-mediated currents by the antagonists.
Objective: To determine the half-maximal inhibitory concentration (IC50) and characterize the mechanism of action of hydroxyphenyl antagonists on NMDA receptor ion channel function.
Materials:
-
Cell Lines: HEK293 cells transiently or stably transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).[14][15]
-
External Solution (aCSF): Containing physiological concentrations of ions and the NMDA receptor co-agonists glutamate and glycine.[16]
-
Internal Solution: Pipette solution containing ions to mimic the intracellular environment.[16]
-
Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Antagonist Solutions: A range of concentrations of the hydroxyphenyl antagonist to be tested.
Procedure:
-
Cell Preparation:
-
Culture transfected HEK293 cells on coverslips.
-
Identify transfected cells, often co-transfected with a fluorescent protein like GFP.[15]
-
-
Recording:
-
Antagonist Application:
-
Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the antagonist.[14]
-
Record the inhibition of the agonist-evoked current at each concentration.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the absence and presence of the antagonist.
-
Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the NMDA receptor signaling pathway, the mechanism of action of hydroxyphenyl antagonists, and the workflows for the key experimental protocols.
NMDA Receptor Signaling Pathway and Antagonist Action
Caption: NMDA receptor activation by glutamate and glycine, and allosteric inhibition by hydroxyphenyl antagonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for a whole-cell patch-clamp experiment to measure functional inhibition.
Discussion and Conclusion
The data presented in this guide clearly demonstrate the high selectivity of hydroxyphenyl-scaffold antagonists, particularly Ro 25-6981, for the GluN2B subunit of the NMDA receptor. This selectivity is a critical attribute for therapeutic development, as it may reduce the side effects associated with non-selective NMDA receptor blockade.
The detailed experimental protocols provided offer a standardized framework for the evaluation of novel compounds, ensuring consistency and comparability of data across different studies. The visualized signaling pathways and workflows offer a clear conceptual understanding of the molecular mechanisms and experimental procedures involved in the study of these antagonists.
Further research into the structure-activity relationships of the hydroxyphenyl scaffold will likely lead to the development of new antagonists with improved pharmacokinetic and pharmacodynamic profiles. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of NMDA receptor pharmacology and developing novel therapeutics for neurological disorders.
References
- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Making sure you're not a bot! [nanion.de]
- 14. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Proper Disposal of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine based on the hazardous properties of its constituent chemical groups: piperidines and phenols. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use and to adhere to all local, state, and federal regulations governing hazardous waste disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound, thereby minimizing risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Due to the potential hazards associated with piperidine and phenol derivatives, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or neoprene), a fully buttoned lab coat, and eye/face protection (safety glasses with side shields or goggles).[1] In areas with inadequate ventilation, respiratory protection is necessary.[2]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust, mists, or vapors.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential sources of ignition.[1]
-
Spill Response: In the event of a spill, evacuate the immediate area and remove all ignition sources.[4] The spill should be contained using an inert, absorbent material such as sand, vermiculite, or diatomaceous earth.[3][5] The absorbed material should then be collected using spark-proof tools and placed into a suitable, sealed container for disposal.[3][6] Prevent the spill from entering drains or sewer systems.[3][6]
II. Hazard Summary
The following table summarizes the primary hazards associated with the piperidine and phenol chemical classes, which are characteristic of this compound.
| Hazard Classification | Description |
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or inhaled.[3][4][7] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][4][7] |
| Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[3][7] |
| Environmental Hazard | Harmful to aquatic life. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial for personnel safety and environmental protection.
-
Segregation of Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste contaminated with the compound (e.g., weighing paper, paper towels, gloves) should be collected separately in a designated, leak-tight container.[5]
-
-
Containerization and Labeling:
-
Use a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.[1]
-
-
Final Disposal:
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6][8] Improper disposal can lead to environmental contamination.
-
Arrange for disposal through a licensed chemical waste disposal facility.[6][8] These facilities are equipped to handle hazardous materials via methods such as controlled incineration with flue gas scrubbing.[6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
